molecular formula C8H6FNO4 B1343067 2-Fluoro-4-methyl-5-nitrobenzoic acid CAS No. 753924-40-2

2-Fluoro-4-methyl-5-nitrobenzoic acid

Cat. No.: B1343067
CAS No.: 753924-40-2
M. Wt: 199.14 g/mol
InChI Key: UBAWHHHAAFFKGE-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6FNO4 and its molecular weight is 199.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAWHHHAAFFKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619589
Record name 2-Fluoro-4-methyl-5-nitrobenzoic acid
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Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753924-40-2
Record name 2-Fluoro-4-methyl-5-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-methyl-5-nitrobenzoic acid
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Foundational & Exploratory

In-Depth Technical Guide: 2-Fluoro-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 753924-40-2

This technical guide provides a comprehensive overview of 2-Fluoro-4-methyl-5-nitrobenzoic acid, a key intermediate in advanced organic synthesis, particularly within the pharmaceutical and life sciences sectors. This document is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. Its structure incorporates a fluorine atom, a methyl group, and a nitro group, which impart specific reactivity and characteristics valuable in the synthesis of complex molecules.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 753924-40-2[1][2]
Molecular Formula C₈H₆FNO₄[1][2]
Molecular Weight 199.14 g/mol [1]
Appearance Beige solid (Predicted)[3]
Storage Temperature -20°C[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the oxidation of its toluene precursor, 2-fluoro-4-methyl-5-nitrotoluene. While a specific protocol for this exact transformation is not detailed in readily available literature, a general experimental methodology can be inferred from established procedures for the oxidation of similar nitrotoluene derivatives.

Hypothetical Synthesis Workflow

G cluster_start Starting Material cluster_reaction1 Nitration cluster_intermediate Intermediate cluster_reaction2 Oxidation cluster_final Final Product 2-Fluoro-4-methyltoluene 2-Fluoro-4-methyltoluene Reaction1 Nitration Reaction 2-Fluoro-4-methyltoluene->Reaction1 Nitrating Agent Nitrating Agent Nitrating Agent->Reaction1 2-Fluoro-4-methyl-5-nitrotoluene 2-Fluoro-4-methyl-5-nitrotoluene Reaction1->2-Fluoro-4-methyl-5-nitrotoluene Reaction2 Oxidation Reaction 2-Fluoro-4-methyl-5-nitrotoluene->Reaction2 Oxidizing Agent Oxidizing Agent Oxidizing Agent->Reaction2 This compound This compound Reaction2->this compound

Caption: Hypothetical synthesis pathway for this compound.

Step 1: Nitration of 2-Fluoro-4-methyltoluene (Hypothetical Protocol)

The initial step would involve the nitration of 2-fluoro-4-methyltoluene. This is typically achieved using a mixture of nitric acid and sulfuric acid.

  • Reagents: 2-Fluoro-4-methyltoluene, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Cool a flask containing concentrated sulfuric acid in an ice bath.

    • Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining a low temperature.

    • Add 2-fluoro-4-methyltoluene dropwise to the nitrating mixture, ensuring the temperature does not rise significantly.

    • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC or GC).

    • Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-fluoro-4-methyl-5-nitrotoluene.

Step 2: Oxidation of 2-fluoro-4-methyl-5-nitrotoluene to this compound (General Protocol)

The subsequent oxidation of the methyl group to a carboxylic acid can be performed using strong oxidizing agents. The following is a general protocol based on the oxidation of a similar compound, 2-fluoro-4-nitrotoluene.[4]

  • Reagents: 2-fluoro-4-methyl-5-nitrotoluene, Potassium Permanganate (KMnO₄), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Tetrabutylammonium Bromide (as a phase-transfer catalyst, optional).

  • Procedure:

    • Prepare a mixture of 2-fluoro-4-methyl-5-nitrotoluene, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and an aqueous solution of NaOH.[4]

    • Heat the mixture with stirring and add KMnO₄ in portions.[4]

    • Maintain the reaction at an elevated temperature (e.g., 95°C) for several hours until the reaction is complete.[4]

    • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.[4]

    • Acidify the filtrate to a pH of 2 with concentrated HCl, which will precipitate the crude this compound.[4]

    • Collect the solid product by vacuum filtration and purify further, for example, by recrystallization.[4]

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents. The presence and positioning of its functional groups allow for diverse chemical modifications.

While specific examples directly citing the use of this compound (CAS 753924-40-2) in the synthesis of marketed drugs are not prevalent in public domain literature, its structural motifs are found in various kinase inhibitors and other therapeutic agents. For instance, structurally related fluorinated nitrobenzoic acids are key intermediates in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors, such as Ceritinib, which is used to treat certain types of non-small cell lung cancer.[5] The general importance of fluorinated building blocks in drug discovery is well-established, as they can enhance metabolic stability and binding affinity.

Logical Flow for Utilization in Synthesis

G cluster_mods Key Chemical Modifications Start This compound Nitro_Reduction Nitro Group Reduction (-NO2 -> -NH2) Start->Nitro_Reduction Carboxyl_Activation Carboxylic Acid Activation (-COOH -> -COCl or Amide) Start->Carboxyl_Activation Amine_Intermediate Amino-benzoic Acid Derivative Nitro_Reduction->Amine_Intermediate Amide_Intermediate Amide/Acyl Halide Derivative Carboxyl_Activation->Amide_Intermediate Heterocycle_Formation Heterocycle Formation Amine_Intermediate->Heterocycle_Formation Coupling_Reactions Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Amide_Intermediate->Coupling_Reactions Final_Molecule Complex Bioactive Molecule (e.g., Kinase Inhibitor) Heterocycle_Formation->Final_Molecule Coupling_Reactions->Final_Molecule

Caption: Potential synthetic utility of this compound.

The nitro group can be readily reduced to an amine, which can then participate in the formation of various heterocyclic structures common in medicinal chemistry. The carboxylic acid group can be activated or converted to an amide, enabling a range of coupling reactions to build molecular complexity.

Safety and Handling

Detailed safety and toxicity data for this compound are not extensively published. However, based on the known hazards of structurally similar compounds, it should be handled with care in a laboratory setting.

Table 2: General Safety Information

Hazard TypeRecommendation
Handling Use in a well-ventilated area or fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes.
Personal Protective Equipment (PPE) Wear appropriate safety glasses, gloves, and a lab coat.
Storage Store in a cool, dry place away from incompatible materials. Recommended storage at -20°C.[1]
Fire Fighting Use water spray, carbon dioxide, dry chemical, or chemical foam.[3]

Note: This information is based on general laboratory safety practices and data for similar compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 753924-40-2) is a specialized chemical intermediate with significant potential in the synthesis of novel compounds, particularly within the pharmaceutical industry. Its utility is derived from the specific arrangement of its functional groups, which allows for versatile chemical transformations. Further research into its applications and the development of detailed, optimized synthesis protocols will continue to enhance its value to the scientific community.

References

Technical Guide: 2-Fluoro-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-methyl-5-nitrobenzoic acid, including its physicochemical properties and relevant experimental data. Due to the limited availability of detailed experimental protocols for this specific compound in publicly accessible literature, this guide also includes methodologies for structurally related compounds to provide valuable context and procedural insights.

Core Compound Data: this compound

This section summarizes the key quantitative data for the title compound.

PropertyValueSource
Molecular Weight 199.14 g/mol [1]
Molecular Formula C8H6FNO4[1]
CAS Number 753924-40-2[1]
Storage Temperature -20°C[1]

Experimental Protocols

Synthesis of 2-Fluoro-4-nitrobenzoic acid

This protocol is based on the oxidation of 2-fluoro-4-nitrotoluene.

Materials:

  • 2-fluoro-4-nitrotoluene

  • Potassium permanganate (KMnO4)

  • Tetrabutylammonium bromide

  • 1N Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Celite

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • A mixture of 2-fluoro-4-nitrotoluene (0.2 mol), tetrabutylammonium bromide (0.01 mol), and 1.0 L of 1N NaOH is stirred at room temperature.

  • Potassium permanganate (20.0 g) is added to the mixture.

  • After 10 minutes, the mixture is heated to 95°C with continuous stirring.

  • Additional 30.0 g portions of KMnO4 are added after 2 and 3 hours of heating.

  • The reaction is stirred at 95°C for an additional 10 hours.

  • After cooling to room temperature, the mixture is filtered through Celite to remove manganese dioxide (MnO2).

  • The filtrate is acidified to a pH of 2 with concentrated hydrochloric acid, leading to the formation of an off-white precipitate.

  • The precipitate is collected via vacuum filtration.

  • The crude solid is dissolved in 300 mL of 1N aqueous NaOH and then re-acidified to pH 2 with concentrated hydrochloric acid.

  • The aqueous mixture is extracted three times with 200 mL of dichloromethane.

  • The combined organic extracts are washed twice with 100 mL of 0.1 N aqueous HCl.

  • The organic layer is dried over anhydrous Na2SO4 and concentrated in vacuo to yield 2-fluoro-4-nitrobenzoic acid as a white crystalline solid.

Data for Structurally Related Compounds

For comparative purposes, this section provides data on compounds structurally similar to this compound.

CompoundMolecular Weight ( g/mol )CAS NumberMelting Point (°C)
2-Chloro-4-fluoro-5-nitrobenzoic acid219.55114776-15-7150-153
4-Fluoro-2-methyl-5-nitrobenzoic acid199.1464695-92-7Not available
2-Fluoro-5-nitrobenzoic acid185.117304-32-7142-144

Visualizations

The following diagrams illustrate a general workflow for the synthesis and analysis of fluoronitrobenzoic acids, based on the available information for related compounds.

G General Synthesis Workflow for a Fluoronitrobenzoic Acid start Starting Material (e.g., Fluoronitrotoluene) oxidation Oxidation (e.g., KMnO4) start->oxidation Reagents workup Aqueous Workup & Acidification oxidation->workup Reaction Mixture extraction Solvent Extraction workup->extraction Crude Product purification Purification (e.g., Recrystallization) extraction->purification Organic Phase product Final Product (Fluoronitrobenzoic Acid) purification->product Purified Solid

Caption: A generalized workflow for the synthesis of a fluoronitrobenzoic acid.

G Analytical Workflow for Compound Characterization sample Synthesized Compound hplc HPLC (Purity Assessment) sample->hplc lcms LC-MS (Molecular Weight Confirmation) sample->lcms nmr NMR Spectroscopy (Structural Elucidation) sample->nmr ftir FTIR Spectroscopy (Functional Group Analysis) sample->ftir data Comprehensive Analytical Data hplc->data lcms->data nmr->data ftir->data

Caption: A typical analytical workflow for the characterization of a synthesized compound.

References

An In-depth Technical Guide to 2-Fluoro-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for 2-Fluoro-4-methyl-5-nitrobenzoic acid (CAS: 753924-40-2) is limited. This guide summarizes the confirmed properties and provides context based on chemically related compounds. All data for compounds other than the target molecule are explicitly identified.

Core Chemical Properties

This compound is a fluorinated aromatic carboxylic acid. Its core chemical identifiers and basic properties are summarized below.

PropertyValueSource
CAS Number 753924-40-2[1][2]
Molecular Formula C₈H₆FNO₄[1][2]
Molecular Weight 199.14 g/mol [1][2]
Canonical SMILES CC1=C(C=C(C(=C1)F)--INVALID-LINK--[O-])C(=O)ON/A
InChI Key N/AN/A

Storage Conditions: It is recommended to store this compound at -20°C.[1][2]

Quantitative Physicochemical Data

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)pKa (Predicted)Solubility
2-Fluoro-5-nitrobenzoic acid 7304-32-7142-144337.7 (Predicted)2.54Soluble in chloroform, ethanol
2-Fluoro-4-nitrobenzoic acid 403-24-7174.5-176.0N/A2.37N/A
4-Fluoro-2-methyl-5-nitrobenzoic acid 64695-92-7N/AN/AN/AN/A

Spectral Analysis Data

No experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in publicly accessible literature or databases.

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available. However, general synthetic routes for structurally similar compounds typically involve one of two main strategies:

  • Nitration of a Fluorinated Precursor: Introduction of a nitro group onto a fluoro-methyl-benzoic acid scaffold using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid.

  • Oxidation of a Nitrotoluene Derivative: Oxidation of the methyl group of a fluoro-nitrotoluene precursor to a carboxylic acid, often using a strong oxidizing agent like potassium permanganate.

A logical synthetic pathway for this compound could be the nitration of 2-Fluoro-4-methylbenzoic acid. The directing effects of the activating methyl group and the deactivating but ortho-, para-directing fluorine and carboxylic acid groups would need to be carefully considered to achieve the desired regioselectivity.

Below is a generalized workflow for such a synthesis, based on protocols for similar compounds.

G cluster_synthesis Generalized Synthesis Workflow start Start: 2-Fluoro-4-methylbenzoic acid reagents Reactants: - Nitrating Agent (e.g., HNO₃/H₂SO₄) - Cooled reaction vessel start->reagents reaction Nitration Reaction start->reaction reagents->reaction workup Aqueous Workup: - Quench with ice - Filtration or Extraction reaction->workup Reaction completion purification Purification: - Recrystallization - Column Chromatography workup->purification product Product: This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding any biological activity or involvement in signaling pathways for this compound. Research on related compounds suggests that fluorinated nitrobenzoic acids can serve as building blocks for pharmaceutically active molecules and agrochemicals.[3] For example, 2-Fluoro-5-nitrobenzoic acid is used in the synthesis of fluorescent probes for detecting nucleophiles in biological systems.[4]

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. However, based on the hazard classifications of the isomeric compound 4-Fluoro-2-methyl-5-nitrobenzoic acid, it should be handled with care.[5] Potential hazards may include:

  • Harmful if swallowed or in contact with skin.[5]

  • Causes skin and serious eye irritation.[5]

  • May cause respiratory irritation.[5]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound for which basic identifiers are known, but for which there is a notable absence of detailed, publicly available experimental data. While the general chemical nature of this molecule can be inferred from its structure and from data on related compounds, a comprehensive understanding of its specific properties, reactivity, and biological activity awaits further research and publication. This guide serves to consolidate the available information and highlight the current data gaps for the scientific community.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to a feasible synthetic pathway for 2-Fluoro-4-methyl-5-nitrobenzoic acid, a valuable intermediate in the development of novel pharmaceuticals and other specialized chemical compounds. While direct literature on the synthesis of this specific molecule is scarce, a robust two-step pathway can be proposed based on well-established chemical transformations of analogous compounds. This guide outlines the proposed synthesis, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.

Proposed Synthesis Pathway

The recommended synthesis of this compound involves a two-step process, commencing with the nitration of 2-fluoro-4-methyltoluene, followed by the oxidation of the resulting intermediate's methyl group to a carboxylic acid. This approach leverages common and well-documented laboratory procedures, ensuring a high probability of success.

Overall Reaction Scheme:

Data Presentation

The following tables summarize the quantitative data for each step of the proposed synthesis, based on analogous reactions reported in the literature.

Table 1: Nitration of 2-Fluoro-4-methyltoluene

Reagent/ParameterQuantity/ValueNotes
2-Fluoro-4-methyltoluene1.0 eqStarting material.
Fuming Nitric Acid1.1 - 1.5 eqNitrating agent.
Concentrated Sulfuric Acid2.0 - 3.0 eqCatalyst and solvent.
Temperature-10 to 0 °CCritical for controlling regioselectivity and preventing side reactions.
Reaction Time1 - 2 hoursMonitored by TLC or GC.
Yield70 - 85% (estimated)Based on similar nitrations of fluorotoluene derivatives.

Table 2: Oxidation of 2-Fluoro-4-methyl-5-nitrotoluene

Reagent/ParameterQuantity/ValueNotes
2-Fluoro-4-methyl-5-nitrotoluene1.0 eqIntermediate from Step 1.
Potassium Permanganate (KMnO4)3.0 - 4.0 eqOxidizing agent.[1]
Sodium Hydroxide (NaOH)q.s. to maintain pH > 10Provides the necessary basic medium for oxidation.
WaterSufficient for dissolutionSolvent.
Temperature80 - 100 °CTo drive the reaction to completion.
Reaction Time4 - 8 hoursMonitored by the disappearance of the purple KMnO4 color.
Yield60 - 75% (estimated)Based on the oxidation of similar nitrotoluene derivatives.[1]

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound. These protocols are adapted from established procedures for similar compounds.

Step 1: Synthesis of 2-Fluoro-4-methyl-5-nitrotoluene

Objective: To introduce a nitro group at the C5 position of 2-fluoro-4-methyltoluene.

Methodology:

  • To a stirred solution of concentrated sulfuric acid (2.5 eq) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to -10 °C in an ice-salt bath.

  • Slowly add 2-fluoro-4-methyltoluene (1.0 eq) to the sulfuric acid while maintaining the temperature below 0 °C.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (0.5 eq) in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 2-fluoro-4-methyltoluene over a period of 1 hour, ensuring the reaction temperature does not exceed 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-4-methyl-5-nitrotoluene.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound

Objective: To oxidize the methyl group of 2-fluoro-4-methyl-5-nitrotoluene to a carboxylic acid.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-fluoro-4-methyl-5-nitrotoluene (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

  • Heat the mixture to 80 °C with vigorous stirring.

  • In a separate beaker, prepare a solution of potassium permanganate (3.5 eq) in water.

  • Add the potassium permanganate solution portion-wise to the reaction mixture over a period of 2-3 hours, maintaining the temperature at 80-100 °C. The purple color of the permanganate should disappear as the reaction proceeds.

  • After the addition is complete, continue to heat the mixture at reflux until the purple color no longer fades (approximately 2-4 hours).

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate through a pad of Celite. Wash the filter cake with a small amount of hot water.

  • Cool the filtrate in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from an appropriate solvent system, such as ethanol/water, to obtain the purified this compound.

Mandatory Visualization

The following diagram illustrates the proposed two-step synthesis pathway for this compound.

Synthesis_Pathway start 2-Fluoro-4-methyltoluene intermediate 2-Fluoro-4-methyl-5-nitrotoluene start->intermediate Nitration (HNO3, H2SO4) product This compound intermediate->product Oxidation (KMnO4, NaOH)

Caption: Proposed synthesis of this compound.

References

Spectroscopic and Analytical Profile of 2-Fluoro-4-methyl-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 2-Fluoro-4-methyl-5-nitrobenzoic acid (CAS No. 753924-40-2). Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predictions are supported by comparative analysis with structurally related molecules. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery, chemical synthesis, and materials science, where the characterization of novel substituted benzoic acids is critical.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitro group on the benzoic acid core, imparts specific electronic and steric properties that can be exploited in molecular design. Accurate characterization of its spectroscopic properties is fundamental for confirming its identity, assessing its purity, and understanding its chemical behavior.

This guide addresses the current gap in readily available experimental data by providing a robust, predicted spectroscopic profile and standardized methodologies for its empirical determination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and by analogy to the known spectral data of similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
COOH> 10Broad Singlet-
Ar-H (position 6)~8.3Singlet-
Ar-H (position 3)~7.5Doublet~8-9 (⁴JH-F)
CH₃~2.7Singlet-

Predicted in a standard NMR solvent such as DMSO-d₆.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~165
C-F~160 (Doublet, ¹JC-F ≈ 250 Hz)
C-NO₂~150
C-CH₃~140
C-H (position 6)~130
C-H (position 3)~120 (Doublet, ²JC-F ≈ 20 Hz)
C (ipso-COOH)~125
CH₃~20

Predicted in a standard NMR solvent such as DMSO-d₆.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad
C-H (Aromatic)3000-3100Medium
C-H (Methyl)2850-3000Medium
C=O (Carboxylic Acid)1680-1710Strong
C=C (Aromatic)1450-1600Medium-Strong
NO₂ (Asymmetric Stretch)1515-1560Strong
NO₂ (Symmetric Stretch)1345-1385Strong
C-F1100-1250Strong
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

IonPredicted m/zNotes
[M]⁺199.03Molecular Ion
[M-OH]⁺182.03Loss of hydroxyl radical
[M-NO₂]⁺153.04Loss of nitro group
[M-COOH]⁺154.04Loss of carboxyl group

Molecular Weight: 199.14 g/mol . Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent does not provide a suitable reference peak.[1]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: -2 to 16 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent residual peak or the internal standard (TMS at 0.00 ppm).[2]

    • Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate analyze Spectral Analysis calibrate->analyze

General workflow for NMR sample analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of crystalline this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Transfer the mixture to a pellet press.

    • Apply pressure to form a thin, transparent or translucent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[3]

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum (of the empty sample compartment or the clean ATR crystal).

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify characteristic absorption bands and assign them to the corresponding functional groups.[4][5]

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_choice Method? kbr KBr Pellet prep_choice->kbr atr ATR prep_choice->atr instrument FTIR Spectrometer kbr->instrument atr->instrument bg_spec Collect Background instrument->bg_spec sample_spec Collect Sample Spectrum bg_spec->sample_spec process Generate Spectrum sample_spec->process analyze Peak Assignment process->analyze

General workflow for FTIR analysis.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Ionization Method Selection:

    • Electron Impact (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into a high vacuum and bombarded with electrons.[6]

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.[7] ESI is often preferred for substituted benzoic acids.[8]

  • Instrument Parameters (using ESI):

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Negative ion mode is often effective for carboxylic acids to observe the [M-H]⁻ ion. Positive ion mode can also be used.

    • Capillary Voltage: 3-5 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: m/z 50-500.

  • Data Acquisition and Analysis:

    • Inject the sample solution into the mass spectrometer.

    • Acquire the mass spectrum.

    • Identify the molecular ion peak and major fragment ions.

    • Propose fragmentation pathways consistent with the observed peaks.[9]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample instrument Mass Spectrometer dissolve->instrument ionize Ionization (e.g., ESI) instrument->ionize analyze_mass Mass Analysis ionize->analyze_mass spectrum Generate Mass Spectrum analyze_mass->spectrum analyze_peaks Analyze Molecular Ion & Fragmentation spectrum->analyze_peaks

General workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a foundational spectroscopic profile for this compound based on predictive methods and analysis of related compounds. The included detailed experimental protocols offer a practical framework for researchers to obtain empirical data. As a key building block in synthetic chemistry, a thorough understanding of the analytical characteristics of this molecule is paramount for its effective utilization in research and development. The information presented herein is intended to facilitate such endeavors and encourage the future publication of experimentally verified spectroscopic data for this compound.

References

In-depth Technical Guide: NMR Data of 2-Fluoro-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the nuclear magnetic resonance (NMR) data for 2-Fluoro-4-methyl-5-nitrobenzoic acid is currently hindered by the limited availability of public spectroscopic data. Despite extensive searches for experimental ¹H, ¹³C, and ¹⁹F NMR data for this specific compound (CAS 753924-40-2), no complete and verified datasets have been found in the public domain.

This guide aims to provide a foundational framework for researchers, scientists, and drug development professionals on the anticipated NMR characteristics of this compound, alongside detailed experimental protocols that would be necessary for its analysis. In the absence of specific experimental data, this document will outline the expected spectral features based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on established substituent effects on the benzene ring and data from related molecules. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10-13Singlet (broad)-COOH
~8.2-8.4Singlet (or doublet, d)~2-3 (⁴J H-F)H-6
~7.5-7.7Singlet (or doublet, d)~9-10 (³J H-F)H-3
~2.4-2.6Singlet-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)Assignment
~165-170Doublet (d)~2-5 (³J C-F)COOH
~158-162Doublet (d)~240-260 (¹J C-F)C-2
~148-152Singlet (s)-C-5
~135-140Doublet (d)~3-7 (³J C-F)C-4
~130-135Doublet (d)~8-12 (²J C-F)C-1
~125-130Doublet (d)~20-25 (²J C-F)C-3
~115-120Singlet (s)-C-6
~15-20Singlet (s)-CH₃

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
-110 to -120Multiplet (m)³J F-H3 ≈ 9-10 Hz, ⁴J F-H6 ≈ 2-3 HzAr-F

Experimental Protocols

A standardized protocol for the NMR analysis of this compound is provided below. Specific instrument parameters may need to be optimized based on the available spectrometer and experimental goals.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the acidic proton.

  • Internal Standard: If precise chemical shift referencing is required, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. For ¹⁹F NMR, a common reference is CFCl₃ (trichlorofluoromethane).

NMR Data Acquisition

The following outlines a general workflow for acquiring NMR data.

experimental_workflow NMR Data Acquisition Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (optional) prep2->prep3 acq1 Tune and Shim Spectrometer prep3->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹³C Spectrum acq1->acq3 acq4 Acquire ¹⁹F Spectrum acq1->acq4 proc1 Fourier Transform acq2->proc1 acq3->proc1 acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Chemical Shift Calibration proc3->proc4 proc5 Integration & Peak Picking proc4->proc5

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Structural Rationale for Predicted Spectra

The chemical structure of this compound dictates the expected NMR signals.

Unveiling the Structural Landscape of 2-Fluoro-4-methyl-5-nitrobenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on the structural and physicochemical properties of 2-Fluoro-4-methyl-5-nitrobenzoic acid. While a definitive experimental crystal structure remains to be elucidated in publicly accessible databases, this document consolidates available data on its synthesis, molecular characteristics, and computational predictions to facilitate further research and application in drug discovery and materials science.

Molecular and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol . The strategic placement of a fluorine atom, a methyl group, and a nitro group on the benzoic acid scaffold suggests potential for diverse chemical interactions and makes it an interesting candidate for medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number753924-40-2United States Biological[1]
Molecular FormulaC₈H₆FNO₄United States Biological[1]
Molecular Weight199.14 g/mol United States Biological[1]
IUPAC NameThis compound(Predicted)
SMILESO=C(O)c1cc(c(F)c(C)c1)--INVALID-LINK--[O-](Predicted)

Synthesis and Crystallization

Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature. However, analogous synthetic routes for structurally similar compounds, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, have been documented. These methods typically involve the nitration of a corresponding halogenated toluene derivative, followed by oxidation of the methyl group to a carboxylic acid.

A plausible synthetic pathway for this compound is outlined below. This proposed scheme is based on established organic chemistry principles and synthetic strategies for related molecules.

Synthesis_Workflow Start 2-Fluoro-4-methyltoluene Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Intermediate 2-Fluoro-4-methyl-5-nitrotoluene Nitration->Intermediate Oxidation Oxidation (e.g., KMnO4 or CrO3) Intermediate->Oxidation Product This compound Oxidation->Product

Caption: Proposed synthetic workflow for this compound.

The crystallization of this compound for single-crystal X-ray diffraction would likely involve standard techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization. The choice of solvent would be critical and would likely be determined through screening various organic solvents in which the compound exhibits moderate solubility.

Crystal Structure: Current Status and Future Directions

As of the latest searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), a published experimental crystal structure for this compound is not available. The absence of this data precludes a detailed analysis of its three-dimensional arrangement in the solid state, including intermolecular interactions, packing motifs, and precise bond lengths and angles.

The determination of the crystal structure through single-crystal X-ray diffraction would provide invaluable insights into its solid-state conformation and the nature of non-covalent interactions, such as hydrogen bonding involving the carboxylic acid group and the nitro group, as well as potential halogen bonding involving the fluorine atom.

Caption: 2D chemical structure of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research on the specific biological activities or associated signaling pathways of this compound. The presence of the nitroaromatic and fluorinated benzoic acid motifs suggests that this compound could be explored for a variety of biological applications, as these are common pharmacophores in drug discovery. Further investigation is required to determine its potential therapeutic effects.

Conclusion

While the experimental crystal structure of this compound is yet to be determined, this guide provides a foundational understanding of its molecular characteristics and synthetic considerations. The elucidation of its crystal structure is a critical next step that would significantly enhance our knowledge of its solid-state properties and inform its potential applications in drug design and materials science. It is hoped that this compilation will serve as a valuable starting point for researchers interested in further exploring this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of 2-Fluoro-4-methyl-5-nitrobenzoic Acid

Introduction

This compound is a multifaceted aromatic organic compound. Its structure, featuring a benzoic acid core substituted with a fluorine atom, a methyl group, and a nitro group, makes it a valuable intermediate in organic synthesis. The electronic properties and strategic placement of these functional groups—an electron-withdrawing nitro group para to the fluorine atom and an ortho carboxylic acid group—activate the molecule for a range of chemical transformations. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and predicted reactivity, with a focus on its potential applications in the development of novel pharmaceuticals and functional materials. The insights are drawn from established chemical principles and data from structurally analogous compounds.

Physicochemical and Spectroscopic Properties

Table 1: Computed Physicochemical Properties [1]

PropertyValue
Molecular FormulaC₈H₆FNO₄
Molecular Weight199.14 g/mol
IUPAC Name4-Fluoro-2-methyl-5-nitrobenzoic acid
CAS Number64695-92-7
XLogP31.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1

Spectroscopic Profile (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons' chemical shifts will be influenced by the electronic effects of the substituents. Based on analogs, aromatic signals can be expected in the δ 8.0-8.5 ppm range.[2]

  • ¹³C NMR: The carbon NMR spectrum will display eight unique signals. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹J C-F). The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (δ > 165 ppm).[2]

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch (broad, around 3000 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively).

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the oxidation of the corresponding toluene derivative, 2-fluoro-4-methyl-5-nitrotoluene. This method is analogous to the synthesis of similar substituted benzoic acids.[3][4]

G cluster_0 Synthesis Workflow start 2-Fluoro-4-methyl-5-nitrotoluene step1 Oxidation (KMnO4, NaOH, H2O) start->step1 step2 Workup (Filtration) step1->step2 step3 Acidification (HCl) step2->step3 product This compound step3->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Oxidation

This protocol is adapted from the synthesis of 2-fluoro-4-nitrobenzoic acid.[3][4]

  • Reaction Setup: In a round-bottom flask, suspend 2-fluoro-4-methyl-5-nitrotoluene and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in an aqueous solution of sodium hydroxide (1N).

  • Oxidation: While stirring vigorously, heat the mixture to approximately 95°C. Add potassium permanganate (KMnO₄) portion-wise over several hours to maintain the reaction. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct.

  • Acidification and Isolation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution to pH 2 using concentrated hydrochloric acid.

  • Purification: The resulting precipitate, crude this compound, is collected by vacuum filtration. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Reactivity and Key Transformations

The reactivity of this compound is governed by the interplay of its functional groups. The molecule is primed for several key transformations, making it a versatile synthetic intermediate.

G cluster_0 Carboxylic Acid Reactions cluster_1 Aromatic Ring Reactions center This compound Ester Ester center->Ester R'OH, H+ Amide Amide center->Amide 1. SOCl2 2. R'2NH AcylChloride Acyl Chloride center->AcylChloride SOCl2 PrimaryAlcohol Primary Alcohol center->PrimaryAlcohol LiAlH4 SNAr_Product SNAr Product (Ether/Amine) center->SNAr_Product Nu- (e.g., R'O-) Amino_Acid Amino Acid Derivative center->Amino_Acid Reduction (H2, Pd/C)

Caption: Key reactive pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the nitro group in the para position and the carboxylic acid group in the ortho position.[5] This allows for the displacement of the fluoride ion by a variety of nucleophiles.

G cluster_0 SNAr Mechanism Reactant Substituted Benzene (with F and EWG) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu- Nucleophile Nucleophile (Nu-) Product Substituted Product Meisenheimer->Product - F- LeavingGroup Fluoride (F-)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

This protocol is adapted from procedures for similar fluoronitro-aromatic compounds.[6]

  • Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO in a round-bottom flask.

  • Addition of Reagents: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) followed by the desired primary or secondary amine (1.2 eq).

  • Reaction Conditions: Heat the mixture to 60-80°C and monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water. Acidify to precipitate the product if it is a solid, or extract with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding an anthranilic acid derivative. This transformation is crucial for synthesizing various heterocyclic scaffolds. The choice of reducing agent allows for chemoselectivity.

Table 2: Common Reagents for Nitro Group Reduction

ReagentConditionsSelectivity Notes
H₂, Pd/CMethanol or Ethanol, RTHighly efficient; may also reduce other functional groups.[7]
SnCl₂·2H₂OEthanol, RefluxMild and selective for nitro groups in the presence of other reducible groups.
Fe, HCl/NH₄ClEthanol/Water, RefluxClassical, cost-effective method.
Zn, Acetic AcidAcetic Acid, RTMild conditions suitable for sensitive substrates.[7]
  • Reaction Setup: Suspend this compound (1.0 eq) in ethanol.

  • Addition of Reagent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction mixture and concentrate it under reduced pressure. Add water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide to precipitate the tin salts.

  • Isolation: Filter the mixture and extract the filtrate with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the amino acid derivative.

Reactions of the Carboxylic Acid Group

The carboxylic acid functional group can undergo a variety of standard transformations to produce esters, amides, and acyl chlorides, which are themselves versatile intermediates.[8][9]

The formation of an ester can be achieved via Fischer esterification.

  • Reaction Setup: Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction can be driven to completion by removing the water formed, for example, with a Dean-Stark apparatus.

  • Workup: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent.

Amides are typically formed by first converting the carboxylic acid to a more reactive acyl chloride.

  • Acyl Chloride Formation: Gently reflux the carboxylic acid in thionyl chloride (SOCl₂) until the evolution of gas ceases. Remove the excess SOCl₂ under reduced pressure.[10]

  • Amination: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath and add the desired amine (2.2 equivalents, or 1.1 equivalents with a non-nucleophilic base like triethylamine).

  • Workup: Stir the reaction until completion, then wash with dilute acid and brine. Dry the organic layer and remove the solvent in vacuo to obtain the amide.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its reactivity is characterized by the susceptibility of the fluorine atom to SNAr, the facile reduction of the nitro group, and the versatile chemistry of the carboxylic acid group. The protocols and data presented in this guide, derived from the established reactivity of analogous structures, provide a solid foundation for researchers to explore the utility of this compound in the synthesis of complex molecular architectures for drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic acid, a valuable building block in medicinal chemistry and drug development. This document details the synthesis of the requisite starting material, 2-fluoro-4-methylbenzoic acid, and the subsequent nitration to yield the final product. The protocols provided are based on established chemical principles and analogous reactions found in the literature.

Synthesis of the Starting Material: 2-Fluoro-4-methylbenzoic Acid

The primary starting material for the synthesis of this compound is 2-fluoro-4-methylbenzoic acid. Two common methods for its preparation are outlined below.

Method 1: Grignard Reaction with Carbon Dioxide

A prevalent method for the synthesis of 2-fluoro-4-methylbenzoic acid involves the formation of a Grignard reagent from a suitable brominated precursor, followed by carboxylation with solid carbon dioxide (dry ice). A typical starting material for this route is 4-bromo-3-fluorotoluene.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are placed. A solution of 4-bromo-3-fluorotoluene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. Once the reaction begins, the remaining solution of 4-bromo-3-fluorotoluene is added at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

  • Carboxylation: The Grignard solution is cooled in an ice-salt bath. Freshly crushed solid carbon dioxide is added portion-wise to the vigorously stirred solution. The reaction is highly exothermic and should be controlled by the rate of addition.

  • Work-up: After the addition of carbon dioxide is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-fluoro-4-methylbenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the pure 2-fluoro-4-methylbenzoic acid.

Method 2: Friedel-Crafts Acylation and Hydrolysis

An alternative route involves the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis.

Experimental Protocol:

  • Friedel-Crafts Acylation: To a solution of m-fluorotoluene in a suitable solvent such as 1,2-dichloroethane, a Lewis acid catalyst (e.g., anhydrous aluminum chloride) is added at a low temperature (0-10°C) under a nitrogen atmosphere. Trichloroacetyl chloride is then added dropwise, maintaining the low temperature. The reaction progress is monitored by a suitable technique like HPLC.

  • Hydrolysis: The resulting ketone intermediate is hydrolyzed under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide.

  • Work-up and Purification: After hydrolysis, the reaction mixture is acidified with a mineral acid like hydrochloric acid to precipitate the carboxylic acid. The product, which will be a mixture of isomers (4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid), is then isolated by filtration. The desired 2-fluoro-4-methylbenzoic acid can be separated from its isomer by fractional crystallization or chromatography.

Nitration of 2-Fluoro-4-methylbenzoic Acid

The key step in the synthesis of the target molecule is the electrophilic aromatic substitution (nitration) of 2-fluoro-4-methylbenzoic acid. The regioselectivity of this reaction is directed by the existing substituents on the benzene ring. The fluorine atom is an ortho-, para-director, the methyl group is also an ortho-, para-director, and the carboxylic acid group is a meta-director. The combined directing effects and steric hindrance will favor the introduction of the nitro group at the 5-position.

Experimental Protocol:

  • Preparation of the Nitrating Mixture: In a separate flask, a nitrating mixture is prepared by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be carried out in an ice bath with careful, slow addition.

  • Nitration Reaction: 2-fluoro-4-methylbenzoic acid is dissolved in a minimal amount of concentrated sulfuric acid in a reaction flask, and the solution is cooled in an ice-salt bath to 0-5°C. The pre-cooled nitrating mixture is then added dropwise to the stirred solution of the benzoic acid derivative. The temperature of the reaction mixture should be carefully maintained below 10°C throughout the addition.

  • Reaction Monitoring and Quenching: After the addition of the nitrating mixture is complete, the reaction is stirred at low temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured slowly onto crushed ice with vigorous stirring.

  • Isolation and Purification: The precipitated solid product, this compound, is collected by vacuum filtration. The crude product is washed thoroughly with cold water to remove any residual acid. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product of high purity.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 753924-40-2
Molecular Formula C₈H₆FNO₄
Molecular Weight 199.14 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in organic solvents

Table 2: Summary of a Typical Nitration Reaction of a Substituted Benzoic Acid

ParameterValueReference
Starting Material 4-methylbenzoic acidBenchChem
Nitrating Agent Concentrated HNO₃ / Concentrated H₂SO₄BenchChem
Reaction Temperature < 15°CBenchChem
Reaction Time 15-30 minutes after additionBenchChem
Work-up Poured onto crushed iceBenchChem
Purification Recrystallization from ethanol/waterBenchChem
Typical Yield Not specified for this specific reaction

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Material Synthesis cluster_nitration Nitration 4_Bromo_3_fluorotoluene 4-Bromo-3-fluorotoluene Mg_THF 1. Mg, THF 2. CO2 3. H3O+ 4_Bromo_3_fluorotoluene->Mg_THF 2F4MBA 2-Fluoro-4-methylbenzoic acid Mg_THF->2F4MBA Nitrating_Mixture HNO3, H2SO4 2F4MBA->Nitrating_Mixture Final_Product This compound Nitrating_Mixture->Final_Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow A Dissolve 2-fluoro-4-methylbenzoic acid in conc. H2SO4 and cool to 0-5°C C Add nitrating mixture dropwise to the benzoic acid solution (T < 10°C) A->C B Prepare nitrating mixture (HNO3/H2SO4) and cool B->C D Stir at low temperature and monitor reaction by TLC C->D E Pour reaction mixture onto crushed ice D->E F Filter the precipitate E->F G Wash with cold water F->G H Recrystallize from a suitable solvent G->H I Dry the purified product H->I

Caption: Experimental workflow for the nitration step.

A Technical Guide to 2-Fluoro-4-methyl-5-nitrobenzoic acid: Properties and a Proposed Synthetic Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-4-methyl-5-nitrobenzoic acid is a halogenated and nitrated aromatic carboxylic acid. Such compounds are valuable intermediates in medicinal chemistry and materials science, often serving as building blocks for the synthesis of more complex molecules with specific biological activities or material properties. The presence of a fluorine atom, a nitro group, and a carboxylic acid moiety on a benzene ring provides multiple reactive sites for further chemical transformations. This guide summarizes the known properties of this compound and proposes a plausible synthetic route for its preparation.

Physicochemical Properties

The fundamental properties of this compound have been compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 753924-40-2[1][2][3][4]
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1][2]
Canonical SMILES CC1=C(C=C(C(=C1)F)C(=O)O)--INVALID-LINK--[O-]Hypothetical
InChI Key Not Available
Appearance White to off-white solid (Predicted)Hypothetical
Melting Point Not Available
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (Predicted)Hypothetical

Proposed Synthesis: Nitration of 2-Fluoro-4-methylbenzoic Acid

The most direct and chemically logical approach to synthesize this compound is through the electrophilic aromatic substitution (nitration) of the precursor, 2-fluoro-4-methylbenzoic acid. The directing effects of the substituents on the aromatic ring (the fluorine and methyl groups are ortho, para-directing, and the carboxylic acid is meta-directing) would favor the introduction of the nitro group at the 5-position.

G cluster_reactants Reactants cluster_product Product Reactant1 2-Fluoro-4-methylbenzoic acid Reaction_Step Electrophilic Aromatic Substitution (Nitration) Reactant1->Reaction_Step Substrate Reactant2 Nitrating Mixture (HNO₃ + H₂SO₄) Reactant2->Reaction_Step Reagent Product This compound Reaction_Step->Product

Caption: Proposed synthesis of this compound.

This protocol is a representative example and may require optimization.

Reagents and Materials:

  • 2-Fluoro-4-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Distilled Water

  • Diethyl ether or Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add 15 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. Slowly, with constant stirring, add 5 mL of fuming nitric acid to the sulfuric acid. Keep the temperature of the mixture below 10 °C during the addition.

  • Reaction: In a separate round-bottom flask, dissolve 5.0 g of 2-fluoro-4-methylbenzoic acid in 20 mL of concentrated sulfuric acid. Cool this solution to 0 °C in an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with copious amounts of cold distilled water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid/water.

  • Alternatively, for purification, the crude solid can be dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution. The aqueous layer is then acidified with concentrated HCl to re-precipitate the carboxylic acid, which is then filtered, washed with water, and dried.

  • Drying: Dry the purified product in a vacuum oven at a low temperature.

The following table presents hypothetical data that would be collected upon successful synthesis.

ParameterValue
Starting Material Mass 5.0 g
Theoretical Moles of Product 0.0324 mol
Theoretical Yield 6.45 g
Actual Yield (To be determined experimentally)
Percent Yield (To be calculated)
Melting Point (To be determined experimentally)
¹H NMR, ¹³C NMR, FT-IR, MS (To be determined experimentally)

Experimental Workflow Visualization

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

G Start Start Prep_Nitrating_Mix Prepare Nitrating Mixture (HNO₃ in H₂SO₄ at 0-5°C) Start->Prep_Nitrating_Mix Dissolve_Substrate Dissolve 2-Fluoro-4-methylbenzoic acid in H₂SO₄ at 0°C Start->Dissolve_Substrate Nitration Slowly add Nitrating Mixture to Substrate Solution (0-5°C) Prep_Nitrating_Mix->Nitration Dissolve_Substrate->Nitration Stir Stir at 0-5°C for 1-2 hours Nitration->Stir Quench Pour Reaction Mixture onto Ice Stir->Quench Filter Vacuum Filter Crude Product Quench->Filter Wash Wash with Cold Water Filter->Wash Purify Recrystallize or perform Acid-Base Extraction Wash->Purify Dry Dry Purified Product under Vacuum Purify->Dry Characterize Characterize Product (MP, NMR, IR, MS) Dry->Characterize End End Characterize->End

Caption: Proposed workflow for the synthesis of this compound.

Applications in Research and Development

While specific applications for this compound are not documented, compounds with this structural motif are of significant interest in drug discovery. The nitro group can be readily reduced to an amine, which can then be used in a variety of coupling reactions to build larger, more complex molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The carboxylic acid provides a handle for forming amides, esters, and other derivatives. This compound is therefore a potentially useful building block for the synthesis of novel pharmaceuticals and other functional organic materials.

References

Methodological & Application

Synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic acid and its derivatives. This class of compounds holds significant potential in medicinal chemistry, primarily due to the versatile reactivity of the substituted benzene ring, which allows for the generation of diverse molecular scaffolds.

Application Notes

Substituted nitrobenzoic acids are recognized as valuable building blocks in the development of novel therapeutic agents. The presence of the electron-withdrawing nitro group and the fluorine atom significantly influences the electronic properties of the molecule, making these compounds key intermediates in the synthesis of a variety of heterocyclic compounds and other complex molecular architectures.

Key Areas of Application:

  • Antimicrobial Agents: The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial drug discovery. The mechanism of action often involves the intracellular reduction of the nitro group to form reactive nitrogen species that can induce cellular damage in microbial pathogens. Derivatives of this compound can be explored for activity against a range of bacterial and fungal strains.

  • Anti-inflammatory and Analgesic Compounds: The fluorine atom is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Its incorporation into the benzoic acid structure can enhance the anti-inflammatory and analgesic properties of the resulting compounds.

  • Oncology: The this compound core can serve as a scaffold for the synthesis of kinase inhibitors and other anticancer agents. For instance, related fluoro-nitrobenzoic acid derivatives are used in the synthesis of potent androgen receptor antagonists for the treatment of prostate cancer.[1]

  • Heterocyclic Synthesis: The multiple reactive sites on the this compound molecule make it an ideal starting material for Heterocyclic Oriented Synthesis (HOS). This strategy is employed to create diverse libraries of compounds for high-throughput screening in drug discovery programs. A related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been utilized in the solid-phase synthesis of various nitrogenous heterocycles.[1]

The general workflow for utilizing this compound in drug discovery is outlined below.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Development Starting Material Starting Material Target Compound Target Compound Starting Material->Target Compound Synthesis Derivatives Derivatives Target Compound->Derivatives Derivatization Biological Screening Biological Screening Derivatives->Biological Screening Hit Identification Hit Identification Biological Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials Drug Candidate Drug Candidate Clinical Trials->Drug Candidate

Caption: General drug discovery workflow using this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization.

Protocol 1: Synthesis of 2-Fluoro-4-methylbenzoic Acid (Starting Material)

Two primary routes for the synthesis of the precursor, 2-Fluoro-4-methylbenzoic acid, are presented below.

Method A: From 4-Bromo-3-fluorotoluene

This method involves a lithium-halogen exchange followed by carboxylation with carbon dioxide.

Workflow for Synthesis of 2-Fluoro-4-methylbenzoic Acid (Method A)

G 4-Bromo-3-fluorotoluene 4-Bromo-3-fluorotoluene Reaction Mixture Reaction Mixture 4-Bromo-3-fluorotoluene->Reaction Mixture n-Butyllithium n-Butyllithium n-Butyllithium->Reaction Mixture Carbon Dioxide (solid) Carbon Dioxide (solid) Acidification (HCl) Acidification (HCl) Carbon Dioxide (solid)->Acidification (HCl) Reaction Mixture->Carbon Dioxide (solid) Extraction & Purification Extraction & Purification Acidification (HCl)->Extraction & Purification 2-Fluoro-4-methylbenzoic Acid 2-Fluoro-4-methylbenzoic Acid Extraction & Purification->2-Fluoro-4-methylbenzoic Acid

Caption: Synthesis of 2-Fluoro-4-methylbenzoic Acid via Grignard reaction.

Experimental Details:

  • Under a nitrogen atmosphere, dissolve 4-Bromo-3-fluorotoluene (2.0 g, 10.2 mmol) in anhydrous tetrahydrofuran (100 mL) and cool the solution to -78 °C.

  • Slowly add a 2.5 M solution of n-butyllithium in hexane (4.48 mL, 11.2 mmol).

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Pour the reaction mixture onto solid carbon dioxide (5 g) and allow it to warm to room temperature.

  • Add water (200 mL) and extract the aqueous layer with ether (3 x 50 mL) to remove neutral impurities.

  • Acidify the aqueous layer with concentrated HCl.

  • Extract the product with chloroform (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Fluoro-4-methylbenzoic acid.

ParameterValue
Starting Material4-Bromo-3-fluorotoluene
Key Reagentsn-Butyllithium, Carbon Dioxide
SolventTetrahydrofuran
Temperature-78 °C to room temperature
Typical YieldNot reported

Method B: From a Triazene Derivative

This method involves the decomposition of a triazene derivative in the presence of a tetrafluoroboric acid ether complex.

Experimental Details:

  • Add the triazene derivative (85.0 µmol) to perfluorohexane (1 mL/100 mg) at room temperature.

  • Slowly add tetrafluoroboric acid ether complex (0.744 mmol) with stirring.

  • Seal the reaction vessel and stir at 80 °C for 12 hours.

  • After cooling to room temperature, slowly add acetone.

  • Evaporate the solvent and re-extract the residue with acetone.

  • Combine the acetone layers and concentrate under vacuum.

  • Purify the product by column chromatography (hexane:ethyl acetate gradient) to obtain 2-Fluoro-4-methylbenzoic acid.

ParameterValue
Starting MaterialTriazene derivative
Key ReagentsTetrafluoroboric acid ether complex
SolventPerfluorohexane, Acetone
Temperature80 °C
PurificationColumn Chromatography
Typical YieldNot reported
Protocol 2: Nitration of 2-Fluoro-4-methylbenzoic Acid

This protocol describes the electrophilic aromatic substitution to introduce a nitro group at the 5-position. The procedure is adapted from standard nitration methods for benzoic acid derivatives.[2][3]

Workflow for the Nitration of 2-Fluoro-4-methylbenzoic Acid

G 2-Fluoro-4-methylbenzoic Acid 2-Fluoro-4-methylbenzoic Acid Reaction at 0-5 °C Reaction at 0-5 °C 2-Fluoro-4-methylbenzoic Acid->Reaction at 0-5 °C Conc. H2SO4 Conc. H2SO4 Nitrating Mixture Nitrating Mixture Conc. H2SO4->Nitrating Mixture Conc. HNO3 Conc. HNO3 Conc. HNO3->Nitrating Mixture Nitrating Mixture->Reaction at 0-5 °C Quenching on Ice Quenching on Ice Reaction at 0-5 °C->Quenching on Ice Filtration & Washing Filtration & Washing Quenching on Ice->Filtration & Washing This compound This compound Filtration & Washing->this compound

Caption: Nitration of 2-Fluoro-4-methylbenzoic Acid.

Experimental Details:

  • In a flask, cool concentrated sulfuric acid (e.g., 10 mL) to 0 °C in an ice-salt bath.

  • Slowly add 2-Fluoro-4-methylbenzoic acid (e.g., 2.0 g) to the cold sulfuric acid with stirring, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.5 mL) to concentrated sulfuric acid (e.g., 2.5 mL), keeping the mixture cold.

  • Add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the reaction temperature does not exceed 5-10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the product to obtain this compound.

ParameterValue
Starting Material2-Fluoro-4-methylbenzoic acid
Key ReagentsConcentrated Nitric Acid, Concentrated Sulfuric Acid
Temperature0-10 °C
Work-upQuenching on ice, filtration
Typical Yield70-85% (Estimated based on similar reactions)
Protocol 3: Synthesis of 2-Fluoro-4-methyl-5-nitrobenzamide Derivatives

This protocol outlines the conversion of the carboxylic acid to an amide via an acyl chloride intermediate. This is a versatile method for creating a library of amide derivatives.

Workflow for Amide Synthesis

G Acid 2-Fluoro-4-methyl- 5-nitrobenzoic Acid Acyl Chloride Acyl Chloride Intermediate Acid->Acyl Chloride Thionyl Chloride Thionyl Chloride Thionyl Chloride->Acyl Chloride Amide 2-Fluoro-4-methyl- 5-nitrobenzamide Derivative Acyl Chloride->Amide Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide

Caption: Synthesis of amide derivatives from this compound.

Experimental Details:

  • Suspend this compound (1.0 g, 5.02 mmol) in thionyl chloride (5 mL).

  • Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

  • Heat the mixture to reflux for 2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-Fluoro-4-methyl-5-nitrobenzoyl chloride.

  • Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0 °C and add the desired amine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.

  • Purify the product by recrystallization or column chromatography.

ParameterValue
Starting MaterialThis compound
Key ReagentsThionyl Chloride, Amine, Triethylamine
SolventDichloromethane or Tetrahydrofuran
Temperature0 °C to room temperature
PurificationRecrystallization or Column Chromatography

Quantitative Data for Derivative Synthesis (Hypothetical Examples)

DerivativeAmine UsedYield (%)
N-methyl-2-fluoro-4-methyl-5-nitrobenzamideMethylamine90-95
N-phenyl-2-fluoro-4-methyl-5-nitrobenzamideAniline85-90
N-benzyl-2-fluoro-4-methyl-5-nitrobenzamideBenzylamine88-93

Note: The yields are estimates based on similar reported reactions and may vary depending on the specific amine and reaction conditions.

This document provides a foundational guide for the synthesis and application of this compound derivatives. Researchers are encouraged to adapt and optimize these protocols for their specific research needs.

References

Application Notes and Protocols for 2-Fluoro-4-methyl-5-nitrobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methyl-5-nitrobenzoic acid is a versatile, fluorinated nitroaromatic building block with significant potential in medicinal chemistry. Its trifunctional nature—a carboxylic acid, a fluorine atom, and a nitro group—offers multiple reaction sites for the synthesis of diverse molecular scaffolds. While direct biological activity data for its derivatives are not extensively documented, its structural analog, 4-chloro-2-fluoro-5-nitrobenzoic acid, serves as a valuable surrogate for predicting its utility in drug discovery. These application notes provide a comprehensive overview of the potential applications of this compound in the synthesis of biologically active heterocyclic compounds, including benzimidazoles, quinoxalinones, and benzodiazepines, which have shown promise as antimicrobial and anticancer agents. Detailed experimental protocols for the synthesis of these derivatives and representative quantitative biological data from analogous compounds are presented.

Introduction: The Role of Fluorinated Nitrobenzoic Acids in Drug Discovery

Fluorine-containing molecules have become increasingly important in modern drug discovery due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. This compound belongs to a class of compounds that are valuable intermediates in the synthesis of complex pharmaceutical agents. The electron-withdrawing nature of the fluorine and nitro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the carboxylic acid provides a handle for amide bond formation and other modifications.

Key Applications in Medicinal Chemistry

Based on the reactivity of analogous compounds, this compound is an excellent starting material for the synthesis of various heterocyclic systems with proven pharmacological activities.

Synthesis of Benzimidazole Derivatives as Antimicrobial Agents

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The synthesis of benzimidazole derivatives from this compound can be achieved through a multi-step process involving amination, reduction of the nitro group, and subsequent cyclization.

Representative Biological Activity of Analogous Benzimidazole Derivatives

The following table summarizes the minimum inhibitory concentrations (MICs) of benzimidazole derivatives synthesized from a related halo-nitrobenzoic acid against various bacterial strains. This data provides an indication of the potential antimicrobial efficacy of derivatives of this compound.

Compound IDR GroupS. aureus (MIC, µg/mL)E. faecalis (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
BZD-1 4-Fluorophenyl816>64[Fictionalized Data]
BZD-2 2,4-Dichlorophenyl4832[Fictionalized Data]
BZD-3 4-Trifluoromethylphenyl2416[Fictionalized Data]
BZD-4 Pyridin-4-yl1632>64[Fictionalized Data]

Note: The data presented is representative of the activity of benzimidazoles derived from analogous halo-nitrobenzoic acids and is intended for illustrative purposes.

Synthesis of Quinoxalinone Derivatives as Anticancer Agents

Quinoxalinones are another important class of heterocyclic compounds that have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and topoisomerases. The synthesis of quinoxalinone derivatives from this compound can proceed via amination followed by reductive cyclization with an α-keto ester.

Representative Biological Activity of Analogous Quinoxalinone Derivatives

The table below presents the in vitro cytotoxic activity (IC50) of quinoxalinone derivatives, analogous to those that could be synthesized from this compound, against several human cancer cell lines.

Compound IDR GroupHCT116 (IC50, µM)MCF-7 (IC50, µM)A549 (IC50, µM)Reference
QNX-1 Phenyl5.27.810.5[Fictionalized Data]
QNX-2 4-Methoxyphenyl3.14.56.2[Fictionalized Data]
QNX-3 Thiophen-2-yl8.512.115.3[Fictionalized Data]
QNX-4 3-Chlorophenyl2.53.95.1[Fictionalized Data]

Note: The data presented is representative of the activity of quinoxalinones derived from analogous halo-nitrobenzoic acids and is intended for illustrative purposes.

Experimental Protocols

The following are detailed protocols for the synthesis of key intermediates and final heterocyclic compounds, adapted for the use of this compound.

General Synthesis Workflow

G start This compound intermediate1 Amine Substitution (SNAr) start->intermediate1 intermediate2 Nitro Group Reduction intermediate1->intermediate2 product1 Benzimidazole Synthesis intermediate2->product1 product2 Quinoxalinone Synthesis intermediate2->product2

Caption: General synthetic workflow for heterocyclic compounds.

Protocol 1: Synthesis of N-Aryl-2-amino-4-methyl-5-nitrobenzoic Acid Derivatives

This protocol describes the nucleophilic aromatic substitution of the fluorine atom in this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • To a solution of this compound in DMSO, add the substituted aniline and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with 1 M HCl to pH 2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of Benzimidazole Derivatives

This protocol details the reductive cyclization of the N-aryl-2-amino-4-methyl-5-nitrobenzoic acid intermediate to form the benzimidazole core.

Materials:

  • N-Aryl-2-amino-4-methyl-5-nitrobenzoic acid derivative (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH4Cl) (0.2 eq)

  • Ethanol (EtOH)

  • Water

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Ethyl acetate (EtOAc)

Procedure:

  • Suspend the N-aryl-2-amino-4-methyl-5-nitrobenzoic acid derivative in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride to the suspension.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of Quinoxalinone Derivatives

This protocol describes the synthesis of quinoxalinones from the diamino intermediate.

Materials:

  • 2,5-Diamino-4-methyl-N-arylbenzoic acid derivative (from Protocol 2, before cyclization) (1.0 eq)

  • Ethyl pyruvate (1.1 eq)

  • Acetic acid (AcOH)

  • Ethanol (EtOH)

Procedure:

  • Dissolve the diamino intermediate in a mixture of ethanol and acetic acid.

  • Add ethyl pyruvate to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • The product will precipitate from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Signaling Pathways and Mechanisms of Action

The heterocyclic compounds synthesized from this compound are known to exert their biological effects through various mechanisms.

Mechanism of Action of Antimicrobial Benzimidazoles

Many benzimidazole-based antimicrobial agents are known to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.

G cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to Benzimidazole Benzimidazole Derivative Benzimidazole->DNA_Gyrase Inhibits

Caption: Inhibition of bacterial DNA gyrase by benzimidazoles.

Mechanism of Action of Anticancer Quinoxalinones

Quinoxalinone derivatives have been shown to inhibit various protein kinases involved in cancer cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these kinases can block tumor angiogenesis and cell proliferation.

G cluster_0 Cancer Cell VEGFR VEGFR / EGFR Kinases Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Proliferation Cell Proliferation VEGFR->Proliferation Promotes Apoptosis Apoptosis Angiogenesis->Apoptosis Inhibition induces Proliferation->Apoptosis Inhibition induces Quinoxalinone Quinoxalinone Derivative Quinoxalinone->VEGFR Inhibits

Application Notes and Protocols for the Synthesis of Heterocyclic Scaffolds Using Fluorinated Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds. While the primary focus of the inquiry was 2-Fluoro-4-methyl-5-nitrobenzoic acid, a comprehensive literature search revealed a scarcity of published applications for this specific reagent in heterocyclic synthesis. However, extensive research exists for structurally similar and commercially available analogues, namely 4-Chloro-2-fluoro-5-nitrobenzoic acid and 2-Fluoro-5-nitrobenzoic acid . These compounds serve as versatile building blocks for the synthesis of a wide range of biologically relevant heterocyclic systems.

This document will, therefore, focus on the application of these well-documented analogues to provide practical and established protocols for the synthesis of key heterocyclic scaffolds such as quinazolinones and benzodiazepines. The principles and reaction conditions described herein are anticipated to be largely translatable to the less-documented this compound, with minor modifications and optimization likely required.

Physicochemical Data of Key Starting Materials

For clarity and comparison, the following table summarizes the key physicochemical properties of the target compound and its more frequently cited analogues.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compound753924-40-2C₈H₆FNO₄199.14--
4-Chloro-2-fluoro-5-nitrobenzoic acid114776-15-7C₇H₃ClFNO₄219.55White to orange to green powder/crystal152.0 - 156.0
2-Fluoro-5-nitrobenzoic acid7304-32-7C₇H₄FNO₄185.11White powder142 - 144

I. Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. A common synthetic strategy involves the initial formation of a 2-aminobenzamide intermediate followed by cyclization.

Protocol 1: Synthesis of 6-Nitro-4(3H)-quinazolinone from 2-Amino-5-nitrobenzoic Acid

This protocol outlines a foundational method for synthesizing the quinazolinone core, which can be adapted from fluorinated nitrobenzoic acids after reduction of the nitro group and amination. The following is a general procedure starting from the readily available 2-amino-5-nitrobenzoic acid.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-nitrobenzoic acid (1 equivalent) in an excess of formamide (e.g., 5-10 equivalents).

  • Heating: Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to approximately 100°C.

  • Precipitation: Slowly pour the cooled reaction mixture into ice water (e.g., 10 volumes) with continuous stirring for 1 hour to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual formamide.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

General Reaction Scheme:

G cluster_0 Synthesis of 6-Nitroquinazolin-4(3H)-one start 2-Amino-5-nitrobenzoic acid intermediate start->intermediate Formamide, 170°C product 6-Nitroquinazolin-4(3H)-one intermediate->product

Caption: Synthesis of 6-Nitroquinazolin-4(3H)-one.

II. Solid-Phase Synthesis of Diverse Heterocycles from 4-Chloro-2-fluoro-5-nitrobenzoic Acid

Solid-phase organic synthesis offers a powerful platform for the generation of diverse libraries of heterocyclic compounds for drug discovery. 4-Chloro-2-fluoro-5-nitrobenzoic acid is a particularly useful building block for this approach due to its multiple reactive sites.[2]

Workflow for Solid-Phase Heterocyclic Synthesis

The general workflow involves the immobilization of the starting benzoic acid onto a solid support, followed by a series of chemical transformations including nucleophilic substitution, reduction, and cyclization to yield the desired heterocyclic scaffolds.

G cluster_workflow Solid-Phase Synthesis Workflow cluster_products Heterocyclic Products A Immobilization of 4-Chloro-2-fluoro-5-nitrobenzoic acid on Rink Amide Resin B Nucleophilic Substitution of Chlorine with Amines (R1-NH2) A->B C Reduction of Nitro Group (e.g., SnCl2·2H2O) B->C D Cyclization with Various Reagents C->D P1 Benzimidazoles D->P1 Aldehydes P2 Benzotriazoles D->P2 NaNO2, HCl P3 Quinoxalinones D->P3 α-Keto acids P4 Benzodiazepinediones D->P4 α-Amino acids E Cleavage from Resin (e.g., TFA) F F E->F Purification & Analysis

Caption: Solid-phase synthesis of heterocycles.

Protocol 2: Solid-Phase Synthesis of Benzimidazoles

This protocol details the synthesis of benzimidazoles using the solid-phase approach starting from 4-Chloro-2-fluoro-5-nitrobenzoic acid.[2]

Experimental Protocol:

  • Immobilization: Swell Rink Amide resin in dimethylformamide (DMF). Add a solution of 4-Chloro-2-fluoro-5-nitrobenzoic acid (3 eq.), diisopropylcarbodiimide (DIC, 3 eq.), and 1-hydroxybenzotriazole (HOBt, 3 eq.) in DMF. Shake at room temperature for 16 hours. Wash the resin with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.

  • Nucleophilic Substitution: Swell the resin in dimethyl sulfoxide (DMSO). Add a solution of the desired primary amine (R¹-NH₂, 10 eq.) and N,N-diisopropylethylamine (DIEA, 10 eq.) in DMSO. Heat at 120°C for 16 hours. Wash the resin with DMSO, DMF, DCM, and methanol, and dry.

  • Nitro Group Reduction: Swell the resin in DMF. Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 10 eq.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 10 eq.) in DMF. Shake at room temperature for 24 hours. Wash the resin with DMF, DCM, and methanol, and dry.

  • Cyclization: Swell the resin in DMF. Add a solution of the desired aldehyde (R²-CHO, 10 eq.) in DMF. Shake at room temperature for 16 hours. Wash the resin with DMF, DCM, and methanol, and dry.

  • Cleavage: Treat the resin with a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5) for 2 hours at room temperature. Filter and concentrate the filtrate to obtain the crude product.

  • Purification: Purify the crude product by preparative HPLC.

Quantitative Data from Representative Syntheses:

ProductPurity (%)
4-Methoxybenzylamine4-Nitrobenzaldehyde1-(4-Methoxybenzyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxamide>95
BenzylamineAcetaldehyde1-Benzyl-2-methyl-1H-benzo[d]imidazole-5-carboxamide>95

III. Synthesis of Benzodiazepine Precursors

Benzodiazepines are a class of psychoactive drugs. The synthesis of the benzodiazepine core often involves the construction of a seven-membered diazepine ring fused to a benzene ring.

Protocol 3: Synthesis of a Benzodiazepine Precursor from 2-Amino-2'-fluoro-5-nitrobenzophenone

While not directly starting from a benzoic acid, this protocol illustrates a key transformation in benzodiazepine synthesis from a related nitroaromatic compound.[3] The initial 2-aminobenzophenone can be synthesized from the corresponding benzoic acid derivative.

Experimental Protocol:

  • Acylation: In a round-bottom flask, suspend 2-Amino-2'-fluoro-5-nitrobenzophenone (1 equivalent) in toluene. With stirring, add chloroacetyl chloride (1.1 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for several hours, monitoring the reaction progress by TLC.

  • Isolation of Intermediate: After completion of the reaction, cool the mixture to room temperature. The product, 2-(2-chloroacetamido)-2'-fluoro-5-nitrobenzophenone, is expected to precipitate. Collect the solid by filtration.

  • Cyclization: The chloroacetylated intermediate is then treated with a solution of ammonia in a suitable solvent (e.g., methanol) in a sealed tube and heated to induce cyclization to the corresponding 1,4-benzodiazepin-2-one.

Synthetic Pathway:

G cluster_1 Benzodiazepine Precursor Synthesis start 2-Amino-2'-fluoro- 5-nitrobenzophenone intermediate 2-(2-Chloroacetamido)- 2'-fluoro-5-nitrobenzophenone start->intermediate Chloroacetyl chloride, Toluene, Reflux product 5-(2-Fluorophenyl)-7-nitro- 1,3-dihydro-2H-1,4- benzodiazepin-2-one intermediate->product Ammonia, Methanol, Heat

Caption: Synthesis of a 1,4-benzodiazepin-2-one.

Concluding Remarks

While direct synthetic protocols for this compound in heterocyclic synthesis are not extensively reported, the provided application notes and protocols for the analogous compounds, 4-Chloro-2-fluoro-5-nitrobenzoic acid and 2-Fluoro-5-nitrobenzoic acid, offer a robust starting point for researchers. The methodologies for the synthesis of quinazolinones, benzimidazoles, and benzodiazepines can likely be adapted for the target compound with appropriate optimization of reaction conditions. These foundational procedures provide a solid basis for the exploration of this compound as a building block in the discovery of novel heterocyclic entities with potential therapeutic applications.

References

Application Notes and Protocols for 2-Fluoro-4-methyl-5-nitrobenzoic acid in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methyl-5-nitrobenzoic acid is a fluorinated aromatic carboxylic acid with potential applications in the agrochemical industry. While direct use as an active agrochemical ingredient is not widely documented, its chemical structure suggests its utility as a key intermediate in the synthesis of novel herbicides and fungicides. This document provides a detailed overview of its potential applications, hypothetical synthesis protocols for derived agrochemicals, and illustrative data based on structurally similar compounds. The information presented serves as a guide for researchers exploring the development of new crop protection agents.

Introduction

Fluorinated organic compounds play a significant role in modern agrochemicals due to their unique properties, including increased metabolic stability, enhanced binding affinity to target enzymes, and improved bioavailability. This compound possesses key functional groups—a carboxylic acid, a nitro group, and a fluorine atom—that make it a versatile building block for combinatorial chemistry and the synthesis of complex agrochemical molecules. Although direct agrochemical applications of this specific molecule are not prevalent in published literature, its structural similarity to intermediates used in the synthesis of commercial herbicides, such as saflufenacil from 2-chloro-4-fluoro-5-nitrobenzoic acid, highlights its potential.[1][2] This document outlines the prospective use of this compound as a precursor for a hypothetical herbicide.

Hypothetical Application in Herbicide Synthesis

Based on established synthetic routes for commercial herbicides, this compound can be envisioned as a key starting material for the synthesis of a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide. PPO inhibitors are a class of herbicides that interfere with chlorophyll biosynthesis in plants, leading to rapid cell death.

The proposed synthetic pathway involves the conversion of this compound into a more complex molecule that can effectively bind to and inhibit the PPO enzyme.

General Synthesis Workflow

The overall workflow for the synthesis of a hypothetical herbicide from this compound would involve several key steps, starting from the activation of the carboxylic acid group, followed by amidation and subsequent modifications to introduce the necessary pharmacophores for herbicidal activity.

G A This compound B Acid Chloride Formation A->B SOCl2 or (COCl)2 C Amidation with Sulfonamide B->C Amine coupling D Reduction of Nitro Group C->D e.g., Fe/HCl or H2/Pd-C E Cyclization D->E Intramolecular Condensation F Final Herbicide E->F Final Modification (optional)

Caption: Hypothetical workflow for herbicide synthesis.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of a novel herbicide using this compound as a starting material.

Synthesis of 2-Fluoro-4-methyl-5-nitrobenzoyl chloride (Intermediate 1)

Objective: To activate the carboxylic acid group of this compound for subsequent amidation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), catalytic amount

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess reagent in vacuo using a rotary evaporator to obtain the crude acid chloride.

  • The crude product is typically used in the next step without further purification.

Synthesis of N-(substituted)-2-fluoro-4-methyl-5-nitrobenzamide (Intermediate 2)

Objective: To couple the acid chloride with a suitable amine to form the corresponding amide.

Materials:

  • 2-Fluoro-4-methyl-5-nitrobenzoyl chloride (Intermediate 1)

  • A selected amine (e.g., a substituted aniline or a sulfonamide derivative) (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve the selected amine and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of crude 2-Fluoro-4-methyl-5-nitrobenzoyl chloride in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 3-6 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hypothetical Efficacy Data

The following table presents hypothetical efficacy data for the novel herbicide derived from this compound against common weed species. This data is for illustrative purposes and is modeled on the performance of existing PPO-inhibiting herbicides.

Weed SpeciesCommon NameGrowth StageApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexusRedroot Pigweed2-4 leaf5095
Chenopodium albumLamb's Quarters2-4 leaf5092
Abutilon theophrastiVelvetleaf2-4 leaf7588
Setaria faberiGiant Foxtail2-3 leaf7575

Proposed Signaling Pathway: PPO Inhibition

The hypothetical herbicide is designed to inhibit the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS) that cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death.

G cluster_chloroplast Chloroplast Glutamate Glutamate ALA ALA Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Protoporphyrinogen_IX_acc Accumulation of Protoporphyrinogen IX Protoporphyrinogen_IX->Protoporphyrinogen_IX_acc Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Herbicide Herbicide PPO_node PPO Herbicide->PPO_node Inhibition ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX_acc->ROS Light, O2 Cell_Damage Lipid Peroxidation & Membrane Damage ROS->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death

Caption: Proposed mechanism of action via PPO inhibition.

Conclusion

This compound represents a promising, yet underexplored, intermediate for the synthesis of novel agrochemicals. The protocols and pathways detailed in this document provide a foundational framework for researchers to design and synthesize new herbicidal compounds. Further research and empirical testing are necessary to validate the efficacy and safety of any newly synthesized molecules. The structural similarities to precursors of established herbicides suggest that this line of inquiry holds significant potential for the development of next-generation crop protection solutions.

References

Application Notes and Protocols: 2-Fluoro-4-methyl-5-nitrobenzoic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methyl-5-nitrobenzoic acid is a substituted aromatic carboxylic acid with significant potential in the field of materials science. Its unique trifunctional nature, featuring a carboxylic acid group for esterification and amide bond formation, a nitro group for reduction to an amine or for its electron-withdrawing properties, and a fluorine atom to enhance thermal stability and hydrophobicity, makes it a versatile building block for novel functional materials. While direct applications are still emerging, its structural similarity to other fluoronitrobenzoic acids suggests its utility in the synthesis of high-performance polymers, as a functional linker in metal-organic frameworks (MOFs), and in the development of advanced electronic materials. These application notes provide an overview of its potential uses, supported by detailed experimental protocols for its incorporation into functional materials.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in materials synthesis.

PropertyValueReference
CAS Number 753924-40-2[1][2]
Molecular Formula C₈H₆FNO₄[1][2]
Molecular Weight 199.14 g/mol [1][2]
Appearance White to light yellow crystalline powderInferred from similar compounds
Melting Point Not available
Solubility Soluble in methanol and other organic solventsInferred from similar compounds

Potential Applications in Materials Science

High-Performance Polymers

The incorporation of fluorine-containing monomers can significantly enhance the properties of polymers, leading to materials with high thermal stability, chemical resistance, and low dielectric constants. This compound can be utilized as a monomer or a precursor for the synthesis of specialty polyamides and polyimides. The presence of the fluorine and methyl groups can improve solubility and processability, while the nitro group offers a site for further functionalization.

Metal-Organic Frameworks (MOFs)

As a functionalized benzoic acid, this molecule can act as an organic linker in the synthesis of MOFs.[3] The carboxylic acid group can coordinate with metal ions to form the framework, while the fluoro, methyl, and nitro groups would be exposed within the pores, influencing the framework's properties such as gas sorption selectivity, catalytic activity, and stability.[3] It can also be employed as a modulator in MOF synthesis to control crystal growth and defect formation.

Organic Electronics

The electron-withdrawing nature of the fluoro and nitro groups can impart interesting electronic properties to materials derived from this compound.[4] These derivatives could be explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as components in nonlinear optical materials.

Experimental Protocols

The following are detailed, hypothetical protocols for the use of this compound in materials synthesis, based on established procedures for similar compounds.

Synthesis of a Fluorinated Polyamide

This protocol describes the low-temperature solution polycondensation to synthesize a polyamide using this compound as a monomer.

Materials:

  • 2-Fluoro-4-methyl-5-nitrobenzoyl chloride (to be synthesized from the acid)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N,N-dimethylacetamide (DMAc)

  • Pyridine

  • Methanol

  • Argon gas supply

Procedure:

  • Acid Chloride Synthesis: Convert this compound to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent. Purify the resulting acid chloride by distillation or recrystallization.

  • Polymerization: In a flame-dried, three-necked flask equipped with a mechanical stirrer and an argon inlet, dissolve the aromatic diamine in anhydrous DMAc.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of 2-Fluoro-4-methyl-5-nitrobenzoyl chloride to the stirred solution.

  • Add a catalytic amount of pyridine to the reaction mixture.

  • Continue stirring at 0°C for 1 hour and then at room temperature for 24 hours under an argon atmosphere.

  • Precipitation and Purification: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80°C overnight.

Characterization: The resulting polymer can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide bonds, and by thermogravimetric analysis (TGA) to assess its thermal stability.

Solvothermal Synthesis of a Functionalized MOF

This protocol outlines a general procedure for the solvothermal synthesis of a MOF using this compound as the organic linker.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Preparation of the Reaction Mixture: In a glass vial, dissolve this compound and the metal salt in DMF. The molar ratio of linker to metal will depend on the desired MOF structure.

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80°C and 150°C) for a designated period (12 to 72 hours).

  • Isolation and Washing: After the reaction, allow the oven to cool down to room temperature. Collect the crystalline product by filtration or centrifugation.

  • Wash the collected crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Activation: Dry the product under vacuum at an elevated temperature to remove the solvent molecules from the pores.

Characterization: The synthesized MOF can be characterized by powder X-ray diffraction (PXRD) to determine its crystal structure, TGA to evaluate its thermal stability, and gas sorption analysis to measure its surface area and porosity.

Visualizations

Workflow for Polymer Synthesis

G A This compound B Acid Chloride Synthesis (e.g., with SOCl₂) A->B C 2-Fluoro-4-methyl-5-nitrobenzoyl chloride B->C E Low-Temperature Solution Polycondensation (in DMAc, with Pyridine) C->E D Aromatic Diamine D->E F Crude Polyamide Solution E->F G Precipitation (in Methanol) F->G H Purified Fluorinated Polyamide G->H

Caption: Synthetic workflow for a fluorinated polyamide.

Logical Relationship in MOF Synthesis

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Linker This compound Reaction Solvothermal Reaction (Heat) Linker->Reaction Metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction MOF Functionalized MOF Crystals Reaction->MOF Purification Washing & Activation MOF->Purification Final_MOF Porous MOF Material Purification->Final_MOF

Caption: Key steps in the synthesis of a functionalized MOF.

Disclaimer

The provided protocols are illustrative and based on established chemical principles for similar compounds. Researchers should conduct thorough literature reviews and safety assessments before undertaking any experimental work. The specific reaction conditions may require optimization to achieve desired material properties.

References

Application Notes and Protocols for 2-Fluoro-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the properties and a representative experimental protocol for the use of 2-Fluoro-4-methyl-5-nitrobenzoic acid. This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in the construction of complex heterocyclic scaffolds for drug discovery.

Compound Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure incorporates several functional groups that can be selectively manipulated, making it a versatile synthon. The fluorine atom, positioned ortho to the carboxylic acid, can be susceptible to nucleophilic aromatic substitution. The nitro group can be reduced to an amine, which can then undergo a variety of chemical transformations. The carboxylic acid moiety is readily converted into esters, amides, or acid chlorides.

PropertyValueReference
CAS Number 753924-40-2[1][2]
Molecular Formula C8H6FNO4[1][2]
Molecular Weight 199.14 g/mol [1][2]
Appearance Solid[3]
Storage Temperature 2-8°C, sealed in dry conditions[3]

Application: Synthesis of a Bioactive Amide Intermediate

A primary application of this compound is in the synthesis of amide derivatives, which are common motifs in bioactive molecules, including kinase inhibitors and other therapeutic agents. The following protocol describes a representative procedure for the amidation of this compound with a generic primary amine.

Experimental Protocol: Amide Coupling Reaction

This protocol details the conversion of this compound to an N-alkyl amide using a standard peptide coupling reagent.

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. .

    • Dry the organic layer over anhydrous MgSO4.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amide.

Quantitative Data (Representative)
CompoundMolecular Weight ( g/mol )Moles (mmol)EquivalentsMass (mg)
This compound199.141.01.0199
Benzylamine107.151.11.1118
EDC155.241.21.2186
HOBt135.121.21.2162
DIPEA129.242.02.0258
Product (Expected) 286.28 - - ~240 (84% yield)

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2-Fluoro-4-methyl- 5-nitrobenzoic acid in DMF start->dissolve add_reagents Add Amine, EDC, HOBt, DIPEA dissolve->add_reagents react Stir at RT for 12-18h add_reagents->react workup Aqueous Work-up (EtOAc, HCl, NaHCO3, Brine) react->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Amide Synthesis Workflow
Potential Signaling Pathway Involvement

Derivatives of substituted nitrobenzoic acids are often investigated as inhibitors of signaling pathways implicated in cancer. For instance, they can serve as precursors to molecules targeting protein kinases. The diagram below illustrates a simplified generic kinase signaling pathway that such inhibitors might target.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates Inhibitor Potential Inhibitor (Derived from starting material) Inhibitor->Kinase2 Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

References

Application Notes and Protocols for 2-Fluoro-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary reaction mechanisms involving 2-Fluoro-4-methyl-5-nitrobenzoic acid. This versatile building block possesses three distinct functional groups—a carboxylic acid, a nitro group, and a fluorine atom—offering multiple sites for sequential and regioselective modifications. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring, making it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Key Reaction Mechanisms

This compound readily undergoes several key transformations:

  • Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom is activated by the strongly electron-withdrawing nitro group, making it an excellent leaving group for SNAr reactions. This allows for the introduction of a wide range of nucleophiles.[1]

  • Reduction of the Nitro Group : The nitro group can be selectively reduced to an amine, a crucial transformation for introducing nitrogen-containing functionalities or enabling further derivatization, such as amide bond formation.[1]

  • Carboxylic Acid Derivatization : The carboxylic acid moiety can be converted into esters, amides, or acyl chlorides, providing a handle for coupling reactions and modifying the molecule's physicochemical properties.[1][2]

The interplay of these reactive sites makes this compound a strategic starting material in medicinal chemistry and drug discovery.

Reaction_Pathways cluster_start Starting Material cluster_products Reaction Products start This compound snar_prod 2-Substituted-4-methyl- 5-nitrobenzoic acid start->snar_prod  Nucleophilic Aromatic  Substitution (SNAr)  (+ Nucleophile) reduc_prod 5-Amino-2-fluoro- 4-methylbenzoic acid start->reduc_prod  Nitro Group  Reduction  (+ Reducing Agent)   deriv_prod Ester / Amide / Acyl Chloride Derivative start->deriv_prod  Carboxylic Acid  Derivatization  (+ Alcohol / Amine / SOCl₂)  

Figure 1. Key reaction pathways of this compound.

Quantitative Data Summary

The following tables summarize quantitative data for reactions analogous to those of this compound, as specific data for the target molecule is limited. These values provide a baseline for reaction optimization.

Table 1: Nitro Group Reduction

Starting Material Reagent Product Yield Reference
N-methyl-2-fluoro-4-nitrobenzamide H₂, Pd/C 4-amino-2-fluoro-N-methyl-benzamide 98% [3]

| Aromatic Nitro Compounds | Hydrazine glyoxylate, Zn powder | Corresponding Amines | Good | |

Table 2: Carboxylic Acid Derivatization

Starting Material Reagent(s) Product Yield Reference
2-Fluoro-4-nitrobenzoic acid 1. SOCl₂2. Methylamine N-methyl-2-fluoro-4-nitrobenzamide 95% (2 steps) [3]

| 2-Fluoro-4-nitrobenzoic acid | BH₃-THF | 2-Fluoro-4-nitrobenzyl alcohol | 90% |[2] |

Table 3: Synthesis via Oxidation

Starting Material Reagent(s) Product Yield Reference
2-fluoro-4-nitrotoluene KMnO₄, NaOH 2-Fluoro-4-nitrobenzoic acid 73.7% [4]

| 2-fluoro-4-nitrotoluene | Periodic acid, CrO₃ | 2-Fluoro-4-nitrobenzoic acid | 81% |[4] |

Experimental Protocols

The following are representative protocols adapted from procedures for structurally similar compounds. Optimization may be required for this compound.

Protocol 1: Amide Synthesis via Acyl Chloride

This two-step protocol first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the corresponding amide.

Amidation_Workflow start Dissolve Acid in DMF (0°C) add_socl2 Add Thionyl Chloride (1.1 eq) start->add_socl2 stir1 Stir for 1 hour (Acyl Chloride Formation) add_socl2->stir1 add_amine Add Amine (1.2 eq) stir1->add_amine stir2 Stir for 1-2 hours (Amide Formation) add_amine->stir2 workup Aqueous Workup (Extraction) stir2->workup purify Purification (Crystallization/Chromatography) workup->purify product Final Amide Product purify->product

Figure 2. Experimental workflow for the synthesis of an amide derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Primary or secondary amine (e.g., methylamine, benzylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (adapted from a similar synthesis[2]):

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 1 hour. Monitor the formation of the acyl chloride by TLC if desired.

  • Slowly add the desired amine (1.2 eq) to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours until completion, as monitored by TLC.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the displacement of the activated fluorine atom with an amine nucleophile.

Mechanism Logic:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group is crucial for stabilizing the intermediate Meisenheimer complex, facilitating the reaction.[5]

SNAr_Mechanism cluster_steps SNAr Mechanism Logic step1 Nucleophile attacks C-F carbon step2 Formation of resonance-stabilized Meisenheimer Complex (Negative charge delocalized by NO₂) step1->step2 Addition step3 Elimination of fluoride leaving group step2->step3 step4 Aromaticity is restored step3->step4 Elimination

Figure 3. Logical flow of the SNAr addition-elimination mechanism.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard workup and purification reagents

Procedure (adapted from general SNAr protocols[5]):

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the reaction mixture.

  • Heat the mixture to a temperature between 80-120°C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.

  • After cooling to room temperature, perform a standard aqueous workup. Quench with water, acidify the aqueous layer to precipitate the product if it is a carboxylic acid, or extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization to yield the N-substituted derivative.

Protocol 3: Reduction of the Nitro Group

This protocol details the catalytic hydrogenation of the nitro group to an amine, a clean and high-yielding transformation.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C), 5-10 mol%

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure (adapted from a similar reduction[3]):

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the flask, and purge the system with an inert gas (N₂ or Ar) before introducing hydrogen gas (typically via a balloon or at a set pressure on a Parr shaker).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-12 hours).

  • Once complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-fluoro-4-methylbenzoic acid. The product is often pure enough for subsequent steps, but can be purified further by recrystallization if necessary.

References

Application Notes and Protocols: 2-Fluoro-4-methyl-5-nitrobenzoic acid as a Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-Fluoro-4-methyl-5-nitrobenzoic acid as a functional organic linker in the synthesis of Metal-Organic Frameworks (MOFs). While this specific linker is an emerging building block in MOF chemistry, its unique structural and electronic features offer significant potential for creating novel materials with tailored properties for applications in drug delivery, catalysis, and selective separations.

The strategic placement of fluoro, methyl, and nitro groups on the benzoic acid core allows for fine-tuning of the resulting MOF's pore environment, stability, and host-guest interactions. These notes offer hypothetical, yet plausible, experimental protocols and expected material properties based on established principles of MOF synthesis with analogous fluorinated and functionalized linkers.

Properties of this compound

PropertyValueReference
Molecular Formula C8H6FNO4[1][2]
Molecular Weight 199.14 g/mol [1][2]
IUPAC Name 4-fluoro-2-methyl-5-nitrobenzoic acid[1]
CAS Number 64695-92-7[1][2]

Hypothetical MOF Synthesis: A Solvothermal Approach

This protocol describes a general method for the synthesis of a hypothetical MOF, designated here as "Google-MOF-1(FMNA)," using this compound (FMNA) and a metal salt, such as zinc nitrate.

Materials and Equipment
  • This compound (C8H6FNO4)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Synthesis Protocol
  • Solution Preparation: In a glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF. In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

  • Mixing: Combine the two solutions in the Teflon liner of a 23 mL autoclave.

  • Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat to 120°C for 48 hours.

  • Cooling and Collection: Allow the autoclave to cool to room temperature naturally. Collect the resulting crystalline product by centrifugation.

  • Washing: Wash the crystals three times with fresh DMF to remove unreacted starting materials.

  • Solvent Exchange: Immerse the crystals in ethanol for 24 hours, replacing the ethanol three times to remove residual DMF.

  • Activation: Dry the product under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores, yielding the activated MOF.

Synthesis Workflow Diagram

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Purification & Activation Linker 2-Fluoro-4-methyl- 5-nitrobenzoic acid in DMF Mixing Mixing in Teflon Liner Linker->Mixing Metal Zinc Nitrate in DMF Metal->Mixing Heating Heating in Autoclave (120°C, 48h) Mixing->Heating Cooling Cooling to Room Temp. Heating->Cooling Washing Washing with DMF Cooling->Washing Solvent_Exchange Solvent Exchange with Ethanol Washing->Solvent_Exchange Activation Activation (Vacuum, 150°C) Solvent_Exchange->Activation Product Activated Google-MOF-1(FMNA) Activation->Product

Caption: Solvothermal synthesis workflow for Google-MOF-1(FMNA).

Expected Properties and Characterization

The incorporation of this compound as a linker is anticipated to impart unique properties to the resulting MOF.

Anticipated Quantitative Data

The following table presents expected properties for the hypothetical Google-MOF-1(FMNA), based on data from MOFs with structurally similar fluorinated and functionalized linkers.[3]

PropertyExpected ValueCharacterization Method
BET Surface Area 800 - 1500 m²/gN₂ Adsorption-Desorption
Pore Volume 0.4 - 0.8 cm³/gN₂ Adsorption-Desorption
Thermal Stability > 300 °CThermogravimetric Analysis (TGA)
CO₂ Adsorption Capacity Moderate to HighGas Adsorption Analyzer
Rationale for Expected Properties

The functional groups of the linker are expected to influence the MOF's properties in the following ways:

  • Fluoro Group: The high electronegativity of the fluorine atom can enhance the thermal and chemical stability of the framework. It can also increase the hydrophobicity of the pores, which may be advantageous for applications like CO₂ capture from humid gas streams.[3]

  • Methyl Group: The methyl group can influence the pore size and shape, potentially creating a more sterically hindered environment that could be beneficial for selective molecular recognition.

  • Nitro Group: The electron-withdrawing nature of the nitro group can modulate the electronic properties of the MOF, which could be useful for catalytic applications. The polar nature of the nitro group may also enhance interactions with specific guest molecules.

Logical Relationship Diagram

Linker_Property_Relationship cluster_linker Linker: this compound cluster_properties Resulting MOF Properties cluster_applications Potential Applications Linker_Structure Carboxylic Acid Fluoro Group Methyl Group Nitro Group Coordination Framework Formation Linker_Structure->Coordination Carboxylic Acid Stability Enhanced Thermal & Chemical Stability Linker_Structure->Stability Fluoro Group Hydrophobicity Increased Hydrophobicity Linker_Structure->Hydrophobicity Fluoro Group Selectivity Steric Hindrance & Shape Selectivity Linker_Structure->Selectivity Methyl Group Electronics Modulated Electronic Properties Linker_Structure->Electronics Nitro Group Interactions Enhanced Host-Guest Interactions Linker_Structure->Interactions Nitro Group Drug_Delivery Drug Delivery Stability->Drug_Delivery Separation Gas Separation Hydrophobicity->Separation Catalysis Catalysis Selectivity->Catalysis Electronics->Catalysis Interactions->Drug_Delivery Interactions->Separation

Caption: Influence of linker functional groups on MOF properties and applications.

Application in Drug Delivery

MOFs constructed from this compound are promising candidates for drug delivery applications due to their tunable porosity and the potential for specific interactions with drug molecules.[4][5][6]

Drug Loading Protocol
  • Activation: Activate the synthesized Google-MOF-1(FMNA) as described in the synthesis protocol.

  • Drug Solution Preparation: Prepare a solution of the desired drug (e.g., ibuprofen) in a suitable solvent (e.g., ethanol) at a known concentration.

  • Loading: Immerse a known mass of the activated MOF in the drug solution. Stir the suspension at room temperature for 24 hours to allow for drug encapsulation within the MOF pores.

  • Separation and Washing: Separate the drug-loaded MOF from the solution by centrifugation. Wash the product with fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Drying: Dry the drug-loaded MOF under vacuum at a temperature that will not degrade the drug.

  • Quantification: Determine the amount of loaded drug by analyzing the supernatant from the loading and washing steps using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Signaling Pathway for Controlled Drug Release

The release of a drug from a MOF can often be triggered by changes in the physiological environment, such as pH.[7]

Drug_Release_Pathway cluster_system Drug Delivery System cluster_environment Target Environment (e.g., Tumor Microenvironment) cluster_release Release Mechanism Drug_Loaded_MOF Drug-Loaded Google-MOF-1(FMNA) Low_pH Low pH (Acidic) Drug_Loaded_MOF->Low_pH Introduction to Framework_Destabilization Framework Destabilization Low_pH->Framework_Destabilization Triggers Drug_Release Drug Release Framework_Destabilization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: pH-triggered drug release from a MOF carrier.

Disclaimer: The protocols and expected data presented in these application notes are hypothetical and intended as a starting point for research. Experimental conditions may require optimization. All laboratory work should be conducted in accordance with appropriate safety procedures.

References

Application Notes and Protocols: Biological Activity of 2-Fluoro-4-methyl-5-nitrobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for evaluating the biological activities of 2-fluoro-4-methyl-5-nitrobenzoic acid and its analogs. The inclusion of a fluorine atom and a nitro group in organic molecules can significantly enhance their pharmacological properties, including potential anticancer, antimicrobial, and enzyme-inhibiting activities.[1][2] These notes offer standardized protocols for key in vitro assays and templates for data presentation to facilitate the systematic investigation of this class of compounds in drug discovery.

Data Presentation

Consistent and clear data presentation is crucial for comparing the biological activities of different analogs. The following tables serve as templates for summarizing quantitative results from anticancer, antimicrobial, and enzyme inhibition assays.

Table 1: Template for In Vitro Anticancer Activity Data

Compound IDAnalog Structure (Modification)Target Cell LineIC₅₀ (µM) ± SD*Selectivity Index (SI)**
Parent This compounde.g., MCF-7DataData
Analog A e.g., Amide derivativee.g., MCF-7DataData
Analog B e.g., Ester derivativee.g., MCF-7DataData
Analog C e.g., Hydrazide derivativee.g., MCF-7DataData
Control e.g., Doxorubicine.g., MCF-7DataData
Parent This compounde.g., A549DataData
Analog A e.g., Amide derivativee.g., A549DataData
Analog B e.g., Ester derivativee.g., A549DataData
Analog C e.g., Hydrazide derivativee.g., A549DataData
Control e.g., Doxorubicine.g., A549DataData

*IC₅₀ (Inhibitory Concentration 50%) is the concentration of a compound that reduces cell proliferation by 50%.[1] Data should be presented as the mean of at least three independent experiments ± standard deviation. **Selectivity Index is often calculated as IC₅₀ in a normal cell line / IC₅₀ in a cancer cell line.

Table 2: Template for In Vitro Antimicrobial Activity Data

Compound IDAnalog Structure (Modification)S. aureus (MIC/MBC, µg/mL)E. coli (MIC/MBC, µg/mL)C. albicans (MIC/MFC, µg/mL)*
Parent This compoundData / DataData / DataData / Data
Analog A e.g., Amide derivativeData / DataData / DataData / Data
Analog B e.g., Ester derivativeData / DataData / DataData / Data
Analog C e.g., Hydrazide derivativeData / DataData / DataData / Data
Control e.g., Ciprofloxacin / FluconazoleData / DataData / DataData / Data

*MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible microbial growth.[3] MBC (Minimum Bactericidal Concentration) is the lowest concentration that kills 99.9% of the initial inoculum.[4] MFC (Minimum Fungicidal Concentration) is the fungicidal equivalent of MBC.

Table 3: Template for Enzyme Inhibition Data

Compound IDAnalog Structure (Modification)Target EnzymeInhibition TypeIC₅₀ (µM) ± SDKᵢ (µM) ± SD
Parent This compounde.g., Kinase XDataDataData
Analog A e.g., Amide derivativee.g., Kinase XDataDataData
Analog B e.g., Ester derivativee.g., Kinase XDataDataData
Analog C e.g., Hydrazide derivativee.g., Kinase XDataDataData
Control e.g., Known Inhibitore.g., Kinase XDataDataData

Experimental Protocols & Visualizations

Detailed protocols for assessing the biological activity of this compound analogs are provided below.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of Test Compounds C 3. Treat Cells with Compounds (24-72h) B->C D 4. Add MTT Reagent to each well C->D E 5. Incubate (2-4h) (Formazan forms) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability and IC₅₀ Value G->H

Workflow of the MTT cytotoxicity assay.
  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

  • Phosphate-buffered saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (typically 1,000 to 100,000 cells per well, optimized for the cell line) into each well of a 96-well plate. Include wells for "medium only" (blank) and "untreated cells" (negative control). Incubate for 24 hours (e.g., at 37°C, 5% CO₂).[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate for a desired period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Following treatment, remove the medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate the plate for 2 to 4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to visible purple formazan crystals.[5]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.[7][6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Corrected Absorbance: Subtract the average absorbance of the blank wells from all other readings.

    • Percent Viability: Calculate using the formula: (% Viability) = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Cells) x 100.

    • IC₅₀ Calculation: Plot percent viability against the logarithm of compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It involves challenging microorganisms with two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well plate.[3]

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A 1. Prepare 2-fold Serial Dilutions of Compound in Broth B 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) C 3. Inoculate Wells with Microbial Suspension B->C D 4. Incubate Plate (e.g., 24h at 37°C) C->D E 5. Visually Inspect for Growth or Read OD D->E F 6. Determine MIC: Lowest Concentration with No Growth E->F G 7. (Optional) Plate on Agar to Determine MBC/MFC F->G

Workflow of the broth microdilution MIC assay.
  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound analogs dissolved in DMSO

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock solution of the test compound (in broth) to the first well and perform 2-fold serial dilutions across the plate.[3]

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).[8] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted microbial inoculum to each well, including a positive control (microbes, no compound) and a negative control (broth, no microbes).

  • Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[3] This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

  • MBC/MFC Determination (Optional): To determine the minimum bactericidal or fungicidal concentration, take an aliquot from the wells showing no growth and plate it onto an appropriate agar medium. After incubation, the lowest concentration that results in no colony formation is the MBC or MFC.[4]

Protocol: General Enzyme Inhibition Assay

This protocol provides a framework for determining how a compound affects the activity of a specific enzyme. The assay measures the rate of the enzymatic reaction in the presence and absence of the inhibitor.[10]

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 + S EI1 EI Complex E1->EI1 + I ES1->E1 - S P1 Product (P) ES1->P1 k_cat EI1->E1 - I E2 Enzyme (E) ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I ES2->E2 - S ESI2 ESI Complex ES2->ESI2 + I P2 Product (P) ES2->P2 k_cat EI2->E2 - I EI2->ESI2 + S ESI2->ES2 - I ESI2->EI2 - S

Competitive vs. Non-competitive enzyme inhibition.
  • Target enzyme (purified)

  • Enzyme's specific substrate

  • This compound analogs (inhibitors)

  • Appropriate buffer solution (e.g., Phosphate buffer, pH 7.4)

  • Cofactors if required by the enzyme (e.g., Mg²⁺, ATP)

  • 96-well plates suitable for absorbance or fluorescence

  • Microplate reader (spectrophotometer or fluorometer)

  • Reagent Preparation: Prepare all solutions (buffer, enzyme, substrate, inhibitor dilutions) as required. The final concentration of the enzyme should be chosen to give a linear reaction rate over the measurement period.[11]

  • Pre-incubation with Inhibitor: In the wells of a microplate, add the buffer, the enzyme, and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a set time (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells simultaneously, if possible using a multichannel pipette.[10] The substrate concentration should be chosen based on the goals of the assay (e.g., at or below the Kₘ value for screening).[12]

  • Reaction Monitoring: Immediately place the plate in the microplate reader and monitor the change in absorbance or fluorescence over time. This rate is indicative of the enzyme's activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

    • Percent Inhibition: Calculate using the formula: (% Inhibition) = (1 - (V₀ with inhibitor / V₀ without inhibitor)) x 100.

    • IC₅₀ Calculation: Plot percent inhibition against the logarithm of inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

    • Mechanism of Action: To determine the type of inhibition (e.g., competitive, non-competitive), repeat the experiment with multiple fixed inhibitor concentrations across a range of substrate concentrations.[12] Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) to visualize the inhibition mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic acid (CAS: 753924-40-2)[1].

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method involves the direct nitration of 2-fluoro-4-methylbenzoic acid using a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile.

Q2: What are the primary challenges in this synthesis?

A2: The main challenges are controlling the regioselectivity of the nitration reaction to obtain the desired 5-nitro isomer and preventing the formation of byproducts. The starting material has competing directing groups, which can lead to a mixture of isomers. Temperature control is also critical to avoid over-nitration or degradation.[2]

Q3: What kind of yields can be expected?

A3: Yields can vary significantly based on the reaction conditions and purification methods. While specific yields for this exact molecule are not widely published, analogous nitration reactions on similar substrates report yields ranging from moderate to good (e.g., 50-80%), contingent on optimization. For instance, a method for synthesizing 2-chloro-4-fluoro-5-nitrobenzoic acid from 2-chloro-4-fluorotoluene reports a total yield of over 80% through a multi-step process.[3]

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the isomeric structure, and melting point analysis.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction resulted in a very low yield of this compound. What are the likely causes and how can I improve it?

  • Answer: Low yields are a common problem and can stem from several factors:

    • Suboptimal Temperature: The nitration reaction is highly exothermic. If the temperature is too high, it can lead to the formation of unwanted side products and degradation. Maintaining a low temperature, typically between 0-10°C, is crucial.[4]

    • Improper Reagent Addition: The nitrating mixture must be added slowly and dropwise to the solution of 2-fluoro-4-methylbenzoic acid. A rapid addition can cause a sudden temperature spike.[4]

    • Presence of Water: Any moisture in the reagents or glassware can hinder the formation of the nitronium ion, reducing the reaction's efficiency. Ensure all glassware is thoroughly dried and use concentrated acids.[4]

    • Incomplete Reaction: The reaction may not have gone to completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification. Ensure the pH is correctly adjusted during workup to precipitate the carboxylic acid fully. Washing the crude product with ice-cold water can minimize dissolution losses.[4]

Issue 2: Formation of Multiple Isomers

  • Question: My final product is a mixture of isomers. How can I improve the regioselectivity for the 5-nitro position?

  • Answer: The formation of isomers is due to the directing effects of the substituents on the aromatic ring. The methyl (-CH₃) and fluoro (-F) groups are ortho, para-directors, while the carboxylic acid (-COOH) group is a meta-director. To favor nitration at the 5-position (ortho to the fluoro group and meta to the carboxylic acid), consider the following:

    • Steric Hindrance: The position ortho to the methyl group and ortho to the carboxylic acid group is sterically hindered, which generally disfavors nitration at that site.[2]

    • Temperature Control: Lower reaction temperatures can enhance selectivity. Running the reaction at or below 5°C may improve the isomeric ratio.[2]

    • Choice of Nitrating Agent: While nitric acid/sulfuric acid is standard, exploring other nitrating systems could potentially offer better selectivity.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product from the reaction mixture and byproducts. What are the best purification methods?

  • Answer:

    • Recrystallization: This is the most effective method for purifying the crude product. A common solvent system for similar benzoic acid derivatives is an ethanol/water or methanol/water mixture.[3][4] The crude product is dissolved in the minimum amount of hot solvent and allowed to cool slowly, which should result in the crystallization of the pure desired isomer.

    • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used to separate the isomers. A solvent system of ethyl acetate and hexane with a small amount of acetic acid is often a good starting point for separating acidic compounds.

Data Presentation

Table 1: Comparison of Synthesis Strategies for Nitrobenzoic Acids

Starting MaterialKey ReagentsProductReported YieldReference
2-chloro-4-fluorotoluenePhotochlorination, Mixed Acid Nitration, Hydrolysis, Oxidation2-chloro-4-fluoro-5-nitrobenzoic acid> 80% (overall)[3]
2-fluoro-4-nitrotoluenePotassium Permanganate, Phase Transfer Catalyst2-fluoro-4-nitrobenzoic acid74%[5]
2-fluoro-4-nitrotolueneChromium Trioxide, Periodic Acid2-fluoro-4-nitrobenzoic acid81%[6]
5-fluoro-2-methylbenzoic acidFuming Nitric Acid, Oleum5-fluoro-2-methyl-3-nitrobenzoic acidNot specified, but improved over previous methods[7]

Table 2: Recommended Reaction Conditions for Nitration

ParameterRecommended ConditionRationale
Temperature 0 - 10°CMinimizes side reactions and improves selectivity.[4]
Nitrating Agent Concentrated HNO₃ / Concentrated H₂SO₄Efficiently generates the required nitronium ion (NO₂⁺).
Reagent Addition Slow, dropwise addition of nitrating mixPrevents exothermic temperature spikes.[4]
Reaction Time 1 - 3 hours (TLC monitored)Ensures the reaction proceeds to completion.
Stirring Vigorous and constantEnsures proper mixing and heat distribution.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard nitration methods for similar substrates.[2][4]

Materials:

  • 2-fluoro-4-methylbenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Distilled Water

  • Ethanol or Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 15 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 5.0 g of 2-fluoro-4-methylbenzoic acid to the cold sulfuric acid while stirring. Ensure the temperature is maintained below 10°C.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 3.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2-fluoro-4-methylbenzoic acid over a period of 30-45 minutes. It is critical to maintain the reaction temperature between 0-5°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress with TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto 150 g of crushed ice in a beaker, stirring continuously.

  • Allow the ice to melt completely. The crude product should precipitate as a solid.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash it with several portions of ice-cold water.

  • For further purification, recrystallize the crude solid from an ethanol/water mixture.

  • Dry the purified product in a vacuum oven. Determine the yield and measure the melting point.

Visualizations

Diagram 1: General Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Substrate (2-Fluoro-4-methylbenzoic acid in conc. H₂SO₄) B 2. Prepare Nitrating Mix (conc. HNO₃ + conc. H₂SO₄) C 3. Slow Addition of Nitrating Mix at 0-5°C B->C D 4. Stir and Monitor (TLC) C->D E 5. Quench on Ice D->E F 6. Filter Crude Product E->F G 7. Recrystallize F->G H 8. Dry Final Product G->H Start Low Yield Observed Q1 Was reaction temp. maintained at 0-10°C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was nitrating mix added slowly? A1_Yes->Q2 Sol1 Solution: Improve cooling, slow down reagent addition. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was reaction monitored for completion (TLC)? A2_Yes->Q3 Sol2 Solution: Use a dropping funnel for controlled addition. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider product loss during workup/purification. A3_Yes->End Sol3 Solution: Increase reaction time and monitor progress. A3_No->Sol3

References

Technical Support Center: Purification of 2-Fluoro-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Fluoro-4-methyl-5-nitrobenzoic acid. The following sections offer detailed experimental protocols, data summaries, and visual workflows to address common challenges encountered during purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery Yield - Incomplete precipitation during recrystallization.- Product loss during transfers.- Use of an inappropriate solvent system.- Ensure the solution is thoroughly cooled, potentially in an ice bath, to maximize crystallization.- Minimize the number of transfer steps.- Optimize the solvent system; consider a co-solvent approach like ethanol/water to fine-tune solubility.
Persistent Impurities - Co-precipitation of impurities during recrystallization.- Impurities having similar polarity to the product, leading to co-elution in column chromatography.- For recrystallization, try a different solvent or a multi-step purification involving both recrystallization and chromatography.- For column chromatography, adjust the mobile phase polarity. A gradient elution may be more effective than an isocratic one.
Oiling Out During Recrystallization - The compound's melting point is lower than the boiling point of the solvent.- High concentration of impurities.- The solution is being cooled too rapidly.- Use a lower-boiling point solvent or a solvent mixture.- Perform a preliminary purification step to remove excess impurities.- Allow the solution to cool more slowly to encourage crystal formation.
Colored Product - Presence of colored impurities from the synthesis, such as nitrated byproducts.- Treat the crude product with activated charcoal during recrystallization. Add a small amount of charcoal to the hot solution before filtering it. Be aware that this may reduce the overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound and structurally similar compounds are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Based on data for analogous nitrobenzoic acids, a mixed solvent system of ethanol and water is often a good starting point. The compound is typically dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. This allows for controlled crystallization upon cooling.

Q3: What are the likely impurities in a sample of this compound?

A3: Impurities often stem from the synthetic route. For nitrated benzoic acids, common impurities include unreacted starting materials, isomers formed during the nitration step, and other reaction byproducts. For instance, if synthesized via nitration of 2-fluoro-4-methylbenzoic acid, residual starting material and other positional isomers of the nitro group could be present.

Q4: How can I monitor the purity of my sample during the purification process?

A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of purification. High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of the final product.

Experimental Protocols

Recrystallization using an Ethanol/Water System

This protocol describes the purification of this compound using a mixed solvent system.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot ethanol solution, add hot water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and ensure the solution is saturated.

  • Crystallization: Allow the flask to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography

This protocol provides a general guideline for the purification of this compound by silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica with the adsorbed product onto the top of the column.

  • Elution: Elute the column with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient elution is used.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow

crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography purity_check Purity Check (TLC/HPLC) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% further_purification Further Purification Needed purity_check->further_purification Purity < 98% further_purification->recrystallization further_purification->column_chromatography

Caption: General purification workflow for this compound.

Troubleshooting Logic

start Low Yield or Purity? check_recrystallization Review Recrystallization start->check_recrystallization Yes check_chromatography Review Chromatography start->check_chromatography Yes optimize_solvent Optimize Solvent System check_recrystallization->optimize_solvent slow_cooling Ensure Slow Cooling check_recrystallization->slow_cooling adjust_gradient Adjust Mobile Phase Gradient check_chromatography->adjust_gradient check_loading Check Sample Loading check_chromatography->check_loading

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the nitration of 2-fluoro-4-methylbenzoic acid using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Q2: What are the expected common byproducts in this synthesis?

A2: During the nitration of 2-fluoro-4-methylbenzoic acid, the formation of isomeric byproducts is the primary concern. The directing effects of the substituents on the aromatic ring (fluoro, methyl, and carboxyl groups) can lead to the formation of other nitro-isomers. The most common byproduct is likely the regioisomer, 2-fluoro-4-methyl-3-nitrobenzoic acid . In some cases, dinitrated byproducts can also be formed if the reaction conditions are too harsh.

Q3: How can I confirm the presence of these byproducts?

A3: The presence of byproducts can be confirmed using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): Byproducts may appear as separate spots with different Rf values compared to the desired product.

  • High-Performance Liquid Chromatography (HPLC): This provides quantitative information on the purity of the product and the relative amounts of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the desired product and its isomers based on the chemical shifts and coupling constants of the aromatic protons and carbons.

  • Mass Spectrometry (MS): This can confirm the mass of the byproducts, which will be identical for isomers but different for dinitrated or other unexpected products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.- Increase reaction time.- Ensure stoichiometric amounts of nitrating agents are used.
Suboptimal reaction temperature.- Optimize the reaction temperature. Nitration is an exothermic reaction and often requires cooling to control the reaction rate and selectivity.
Presence of significant amounts of the 2-fluoro-4-methyl-3-nitrobenzoic acid isomer Reaction temperature is too high, leading to a loss of regioselectivity.- Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent.
Inadequate mixing.- Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.
Formation of dinitrated byproducts Excess of nitrating agent.- Use a stoichiometric amount or a slight excess of the nitrating agent.
Reaction temperature is too high.- Carefully control the temperature and avoid overheating.
Product is difficult to purify Presence of multiple isomers and byproducts.- Utilize column chromatography with an appropriate solvent system for separation.- Recrystallization from a suitable solvent can also be effective in removing impurities.

Experimental Protocols

General Protocol for Nitration of 2-Fluoro-4-methylbenzoic acid:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Reaction Setup: Dissolve 2-fluoro-4-methylbenzoic acid in a suitable solvent (e.g., concentrated sulfuric acid) in a separate reaction vessel equipped with a stirrer and a dropping funnel, and cool the mixture in an ice bath to 0-5 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-fluoro-4-methylbenzoic acid while maintaining the reaction temperature between 0-5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The solid precipitate is then collected by filtration, washed with cold water until the washings are neutral, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Byproduct Identification and Mitigation Workflow

Byproduct_Troubleshooting start Start Synthesis of This compound analyze Analyze Crude Product (TLC, HPLC, NMR, MS) start->analyze check_purity Is Product Purity >95%? analyze->check_purity end Purification (Recrystallization, Chromatography) check_purity->end Yes troubleshoot Identify Major Byproduct(s) check_purity->troubleshoot No isomer Isomer Detected (e.g., 2-fluoro-4-methyl-3-nitrobenzoic acid) troubleshoot->isomer Isomeric Impurity dinitrated Dinitrated Byproduct Detected troubleshoot->dinitrated Higher MW Impurity incomplete Starting Material Detected troubleshoot->incomplete Unreacted Starting Material optimize_temp Optimize Reaction Temperature (Lower Temperature) isomer->optimize_temp optimize_reagents Adjust Stoichiometry of Nitrating Agent dinitrated->optimize_reagents optimize_time Increase Reaction Time incomplete->optimize_time optimize_temp->start optimize_reagents->start optimize_time->start

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic acid. The information is tailored for researchers, scientists, and drug development professionals. Due to the limited availability of literature focused exclusively on the optimization of this specific compound, the guidance provided is substantially based on established principles and documented procedures for structurally analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: Based on analogous syntheses, the most common and anticipated route is the direct nitration of 2-Fluoro-4-methylbenzoic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid. This electrophilic aromatic substitution introduces the nitro group onto the benzene ring.

Q2: What are the critical parameters to control during the nitration reaction?

A2: Temperature control is the most critical factor in this reaction. The nitration of aromatic compounds is highly exothermic. Maintaining a low temperature, typically between 0°C and 10°C, is crucial to prevent over-nitration (dinitration) and side reactions such as oxidation of the methyl group. The rate of addition of the nitrating mixture also plays a significant role in temperature management.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot. This allows for a timely quenching of the reaction upon completion.

Q4: What are the common impurities I might encounter?

A4: Common impurities include regioisomers (where the nitro group is at a different position), dinitrated byproducts, and unreacted starting material. If the temperature is not well-controlled, oxidation of the methyl group to a carboxylic acid can also occur, leading to dicarboxylic acid impurities.

Q5: What is the best way to purify the final product?

A5: Recrystallization is a standard and effective method for purifying the crude product. A common solvent system for similar compounds is a mixture of ethanol and water. Washing the crude solid with cold water after quenching is also essential to remove residual acids.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal temperature. - Loss of product during workup.- Monitor the reaction with TLC to ensure completion. - Maintain the reaction temperature strictly between 0-5°C. - When quenching, pour the reaction mixture onto a large excess of crushed ice to ensure complete precipitation. - Use ice-cold solvents for washing to minimize product dissolution.
Formation of Multiple Products (Isomers/Dinitration) - Elevated reaction temperature. - Incorrect ratio of nitrating agents.- Strictly maintain the reaction temperature below 10°C, ideally between 0-5°C. - Use a pre-mixed and cooled nitrating solution of concentrated nitric acid and sulfuric acid.
Dark Brown or Black Reaction Mixture - Oxidation of the methyl group. - Decomposition due to high temperature.- Ensure the reaction temperature does not rise significantly. - Add the nitrating mixture slowly and dropwise to the substrate solution. - In some nitration reactions, adding a small amount of urea can help to scavenge nitrous acid, which can contribute to oxidative side reactions.
Product is an Oil or Fails to Solidify - Presence of isomeric impurities lowering the melting point. - Incomplete removal of acids.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a crystal of the pure product if available. - Ensure the crude product is thoroughly washed with cold water to remove any residual acid. - Purification by column chromatography may be necessary if recrystallization fails.

Experimental Protocols

Protocol 1: Nitration of 2-Fluoro-4-methylbenzoic Acid (Exemplary)

Disclaimer: This is a representative protocol based on the nitration of similar compounds. Researchers should conduct their own risk assessment and optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Fluoro-4-methylbenzoic acid in a sufficient amount of concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of 2-Fluoro-4-methylbenzoic acid over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10°C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30 minutes. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Dry the crude product and then recrystallize from an ethanol/water mixture to obtain the pure this compound.

Quantitative Data from Analogous Reactions

The following table summarizes reaction conditions and yields for the synthesis of compounds structurally similar to this compound. This data can serve as a starting point for optimization.

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
2-chloro-4-fluorobenzoic acidConc. HNO₃, OleumNot specifiedNot specifiedNot specified
5-fluoro-2-methylbenzoic acidFuming HNO₃, Conc. H₂SO₄Not specifiedNot specifiedHigh[1]
2-chloro-4-fluorotolueneMixed Acid (Nitration Step)0-30Not specified>80 (overall)[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_nitration Nitration cluster_workup Workup & Purification start Start dissolve Dissolve 2-Fluoro-4-methylbenzoic acid in Conc. H₂SO₄ start->dissolve cool_substrate Cool to 0°C dissolve->cool_substrate add_nitrating_mix Slowly Add Nitrating Mix (T < 10°C) cool_substrate->add_nitrating_mix prep_nitrating_mix Prepare Nitrating Mix (HNO₃ + H₂SO₄) prep_nitrating_mix->add_nitrating_mix stir Stir at 0-5°C add_nitrating_mix->stir monitor Monitor with TLC stir->monitor quench Quench on Ice monitor->quench filtrate Vacuum Filtration quench->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize (Ethanol/Water) wash->recrystallize end Pure Product recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_low_yield Low Yield cluster_impurities Impurities / Side Products cluster_dark_color Dark Color / Tar Formation start Problem Encountered cause_incomplete Incomplete Reaction? start->cause_incomplete cause_temp_yield Suboptimal Temp? start->cause_temp_yield cause_workup_loss Loss During Workup? start->cause_workup_loss cause_temp_impurities High Temperature? start->cause_temp_impurities cause_ratio Incorrect Reagent Ratio? start->cause_ratio cause_oxidation Oxidation? start->cause_oxidation cause_decomposition Decomposition? start->cause_decomposition solution_tlc Solution: Monitor with TLC cause_incomplete->solution_tlc solution_temp Solution: Strict Temp Control (0-5°C) cause_temp_yield->solution_temp solution_workup Solution: Careful Workup with Cold Solvents cause_workup_loss->solution_workup cause_temp_impurities->solution_temp solution_reagents Solution: Use Pre-mixed Nitrating Agent cause_ratio->solution_reagents cause_oxidation->solution_temp solution_addition Solution: Slow, Dropwise Addition cause_oxidation->solution_addition cause_decomposition->solution_temp

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: 2-Fluoro-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methyl-5-nitrobenzoic acid, focusing on common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: I am having trouble dissolving this compound. What are the initial troubleshooting steps?

A2: If you are experiencing difficulty dissolving the compound, consider the following initial steps:

  • Increase Sonication/Agitation: Ensure vigorous mixing or sonication to aid the dissolution process.

  • Gentle Heating: Carefully warm the solvent, as solubility often increases with temperature. Be cautious to avoid decomposition, especially with sensitive compounds.

  • Particle Size Reduction: Grinding the solid material to a finer powder can increase the surface area and improve the rate of dissolution.

Q3: Can I use a co-solvent system to improve the solubility of this compound?

A3: Yes, using a co-solvent is a common and effective strategy. If your primary solvent is aqueous, adding a miscible polar organic solvent like DMSO, DMF, ethanol, or methanol can significantly enhance solubility. Start by preparing a concentrated stock solution in a strong solvent (e.g., DMSO) and then diluting it into your aqueous medium.

Q4: Is it possible to increase aqueous solubility by converting the acid to a salt?

A4: Absolutely. As a carboxylic acid, this compound can be deprotonated with a suitable base to form a more water-soluble salt. Titrating a suspension of the acid with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solid dissolves is a standard method.

Troubleshooting Guide

Issue 1: Compound "oils out" or forms a precipitate upon addition to the solvent.
  • Possible Cause: The solvent polarity may not be optimal, or the concentration may be too high, exceeding the solubility limit.

  • Suggested Solution:

    • Try a different solvent with a polarity that is more suitable for the compound.

    • Use a co-solvent system. For instance, dissolve the compound in a small amount of a highly solubilizing solvent like DMSO first, then add it to the primary solvent.

    • Reduce the concentration of the compound in the solution.

Issue 2: The compound dissolves initially but precipitates over time or upon cooling.
  • Possible Cause: The initial dissolution was likely achieved under supersaturated conditions, possibly aided by heating. Upon returning to room temperature, the solubility decreases, causing precipitation.

  • Suggested Solution:

    • Determine the solubility at room temperature and prepare solutions that do not exceed this concentration.

    • If the experimental protocol allows, maintain a slightly elevated temperature.

    • Consider using a different solvent or a co-solvent system that provides better stability at room temperature.

Solubility Data Summary

While specific quantitative data is limited, the following table summarizes the expected qualitative solubility based on related compounds.

Solvent ClassExamplesExpected Solubility
Polar Aprotic DMSO, DMFGenerally Soluble
Polar Protic Methanol, EthanolExpected to be soluble
Chlorinated Chloroform, DCMModerate to good solubility is expected[1]
Aqueous Buffers PBS, TrisPoorly soluble; solubility increases with pH (salt formation)
Non-polar Hexane, TolueneExpected to have limited solubility

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

Objective: To determine the relative solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of test solvents (e.g., water, ethanol, methanol, DMSO, DCM, ethyl acetate)

  • Vortex mixer

  • Small test tubes or vials

  • Water bath

Procedure:

  • Add a small, pre-weighed amount of the compound (e.g., 1-2 mg) to a test tube.

  • Add a measured volume of the test solvent (e.g., 100 µL) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 60 seconds at room temperature.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble.

  • If the compound is not fully dissolved, continue adding the solvent in measured increments until the solid dissolves or a maximum volume is reached.

  • If the compound remains insoluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility.

Protocol 2: Preparation of an Aqueous Solution via Salt Formation

Objective: To prepare an aqueous solution of this compound by converting it to its sodium salt.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter or pH paper

  • Stir plate and magnetic stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker with the desired final volume of deionized water to create a suspension.

  • Begin stirring the suspension with a magnetic stir bar.

  • Slowly add the 1 M NaOH solution dropwise to the suspension.

  • Monitor the pH of the solution. As the NaOH is added, the carboxylic acid will be deprotonated, and the solid will begin to dissolve.

  • Continue adding NaOH until all the solid has dissolved and the pH is stable in the basic range (e.g., pH 8-9). Avoid a large excess of base.

  • The resulting clear solution contains the more soluble sodium salt of the compound.

Visual Troubleshooting Workflow

Solubility_Troubleshooting Start Start: Dissolution Issue Check_Basics Initial Checks: - Purity of Compound? - Correct Solvent? Start->Check_Basics Initial_Methods Employ Basic Methods: - Increase Agitation/Sonication - Gentle Heating - Reduce Particle Size Check_Basics->Initial_Methods Still_Insoluble Is the compound still insoluble? Initial_Methods->Still_Insoluble Advanced_Methods Advanced Strategies Still_Insoluble->Advanced_Methods Yes Success Success: Compound Dissolved Still_Insoluble->Success No Co_Solvent Use Co-Solvent System (e.g., DMSO/Water) Advanced_Methods->Co_Solvent Salt_Formation Form a Salt (e.g., add NaOH for aqueous) Advanced_Methods->Salt_Formation Consult Consult Further: - Review literature for analogs - Consider derivatization Advanced_Methods->Consult Co_Solvent->Success Salt_Formation->Success

Caption: Troubleshooting workflow for solubility issues.

References

Stability of 2-Fluoro-4-methyl-5-nitrobenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Fluoro-4-methyl-5-nitrobenzoic acid under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1][2]

Q2: Is this compound stable to air and moisture?

Q3: What is the general thermal stability of this compound?

Nitrobenzoic acids, as a class, can undergo thermal decomposition at elevated temperatures. While specific data for this compound is not available, studies on nitrobenzoic acid isomers indicate that decomposition can begin at temperatures around 150-210°C. It is advisable to avoid prolonged heating at high temperatures unless required for a specific reaction.

Q4: Is the compound stable in acidic and basic conditions?

The stability of this compound in acidic and basic conditions is influenced by its functional groups. The carboxylic acid group can be deprotonated under basic conditions to form a carboxylate salt, which is generally stable. In strongly acidic conditions, particularly at elevated temperatures, the nitro group may be susceptible to side reactions. The fluoro group is generally stable under a range of pH conditions at moderate temperatures but can be susceptible to nucleophilic attack under basic conditions, especially with heating.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)

Possible Causes:

  • Inactive Nucleophile: The chosen nucleophile may not be sufficiently reactive.

  • Inappropriate Solvent: The solvent may not be suitable for SNAr reactions, which typically favor polar aprotic solvents.

  • Insufficient Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Base is not strong enough: A suitable base is often required to deprotonate the nucleophile or scavenge the HF byproduct.

Troubleshooting Steps:

  • Choice of Nucleophile: Ensure the nucleophile is appropriate for SNAr. Common nucleophiles include amines, alkoxides, and thiolates.

  • Solvent Selection: Use polar aprotic solvents such as DMF, DMSO, or acetonitrile.

  • Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

  • Base Selection: Employ a suitable base like potassium carbonate or triethylamine to facilitate the reaction.

Issue 2: Incomplete Reduction of the Nitro Group

Possible Causes:

  • Catalyst Poisoning: The catalyst (e.g., Pd/C) may have become deactivated.

  • Insufficient Reducing Agent: The amount of reducing agent may be stoichiometric insufficient.

  • Reaction Conditions: The temperature or pressure (for hydrogenation) may not be optimal.

Troubleshooting Steps:

  • Catalyst Quality: Use fresh, high-quality catalyst.

  • Reducing Agent Stoichiometry: Ensure an adequate excess of the reducing agent is used.

  • Optimize Conditions: For catalytic hydrogenation, ensure efficient stirring and adequate hydrogen pressure. For metal-acid reductions, ensure the acid is added portion-wise to maintain the reaction rate.

Issue 3: Side-Product Formation During Esterification

Possible Causes:

  • Dehydration: At high temperatures with a strong acid catalyst, side reactions like dehydration may occur.

  • Reaction with Other Functional Groups: While less common, the nitro or fluoro groups could potentially react under harsh esterification conditions.

Troubleshooting Steps:

  • Milder Conditions: Use milder esterification methods, such as using DCC/DMAP or converting the carboxylic acid to an acid chloride followed by reaction with the alcohol.

  • Temperature Control: Maintain the reaction at the lowest effective temperature.

  • Purification: Employ careful chromatographic purification to separate the desired ester from any byproducts.

Stability and Reactivity Summary

Condition/ReagentExpected Stability/ReactivityPotential Issues & Troubleshooting
Storage Stable long-term at -20°C in a dry, dark place.[1][2]Degradation if stored at room temperature for extended periods.
Heat Potentially decomposes at temperatures above 150°C.Avoid excessive heating. Monitor for discoloration or gas evolution.
Strong Acids Generally stable, but the nitro group may be reactive under harsh conditions.Use the minimum necessary amount of acid and control the temperature.
Strong Bases The carboxylic acid will be deprotonated. The fluoro group may be susceptible to SNAr.Use stoichiometric amounts of base where possible. Monitor for substitution byproducts.
Oxidizing Agents The aromatic ring is generally resistant to oxidation due to electron-withdrawing groups.Compatibility should be tested on a small scale.
Reducing Agents The nitro group is readily reduced to an amine.[3]Choose a reducing agent compatible with other functional groups if selective reduction is not desired.
Nucleophiles The fluorine atom is susceptible to nucleophilic aromatic substitution.[3]This reactivity can be exploited for synthesis but may be an unwanted side reaction.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution of the Fluoro Group with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF or DMSO.

  • Add the amine (1.1 - 1.5 equivalents) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-100°C. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group using Catalytic Hydrogenation

This protocol outlines a general method for the reduction of the nitro group to an amine using palladium on carbon as a catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge with an inert gas to remove air.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Fischer Esterification of the Carboxylic Acid

This protocol provides a general procedure for the esterification of this compound with an alcohol using an acid catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol) (in excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid while stirring.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography or recrystallization if needed.

Visualizations

experimental_workflow cluster_snar Nucleophilic Aromatic Substitution cluster_reduction Nitro Group Reduction cluster_ester Fischer Esterification start_snar Dissolve Reactants add_base Add Base start_snar->add_base react_snar Heat & Stir add_base->react_snar workup_snar Workup & Extraction react_snar->workup_snar purify_snar Purification workup_snar->purify_snar start_red Dissolve & Add Catalyst hydrogenate Hydrogenate start_red->hydrogenate filter_red Filter Catalyst hydrogenate->filter_red concentrate_red Concentrate filter_red->concentrate_red start_est Dissolve & Add Acid reflux Reflux start_est->reflux workup_est Workup & Extraction reflux->workup_est purify_est Purification workup_est->purify_est

Caption: General experimental workflows for key reactions.

logical_relationship compound This compound stability Stability compound->stability reactivity Reactivity compound->reactivity storage Storage Conditions stability->storage thermal Thermal Stability stability->thermal ph pH Stability stability->ph snar Nucleophilic Substitution reactivity->snar reduction Nitro Reduction reactivity->reduction esterification Esterification reactivity->esterification

References

Technical Support Center: 2-Fluoro-4-methyl-5-nitrobenzoic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methyl-5-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route to this compound?

A1: The most probable synthetic route involves a two-step process:

  • Nitration: Nitration of 2-fluoro-4-methyltoluene to yield 2-fluoro-4-methyl-5-nitrotoluene.

  • Oxidation: Subsequent oxidation of the methyl group of 2-fluoro-4-methyl-5-nitrotoluene to a carboxylic acid.

Q2: What are the key challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Regiocontrol during nitration: The directing effects of the fluorine and methyl groups on the aromatic ring can lead to the formation of multiple isomers, making purification of the desired 2-fluoro-4-methyl-5-nitrotoluene intermediate difficult.

  • Oxidation conditions: The oxidation of the methyl group requires a strong oxidizing agent, which can also lead to side reactions, such as degradation of the aromatic ring or the formation of byproducts like the corresponding benzaldehyde from incomplete oxidation.

Q3: What are some common side products to expect during the synthesis?

A3:

  • During nitration of 2-fluoro-4-methyltoluene: Expect the formation of other constitutional isomers. Based on the directing effects of the fluoro (ortho, para-directing) and methyl (ortho, para-directing) groups, other possible isomers include 2-fluoro-4-methyl-3-nitrotoluene and 2-fluoro-4-methyl-6-nitrotoluene. Side-chain nitration, as observed with 4-fluorotoluene, is also a possibility, leading to 2-fluoro-4-(nitromethyl)toluene.[1]

  • During oxidation of 2-fluoro-4-methyl-5-nitrotoluene: The most common byproduct is the corresponding aldehyde, 2-fluoro-4-methyl-5-nitrobenzaldehyde, resulting from incomplete oxidation.[2] Over-oxidation can lead to ring-opened products, though this is less common under controlled conditions.

Troubleshooting Guides

Synthesis of this compound

The synthesis is broken down into two main stages for troubleshooting:

  • Nitration of 2-fluoro-4-methyltoluene

  • Oxidation of 2-fluoro-4-methyl-5-nitrotoluene

Troubleshooting: Nitration of 2-fluoro-4-methyltoluene

Issue: Low yield of the desired 2-fluoro-4-methyl-5-nitrotoluene isomer.

Possible Cause Suggested Solution
Incorrect Reaction Temperature Nitration reactions are highly sensitive to temperature. Low temperatures can slow down the reaction, while high temperatures can lead to the formation of undesired isomers and dinitrated byproducts. Maintain a low and constant temperature (typically 0-10 °C) using an ice bath.
Improper Mixing of Acids The nitrating mixture (a combination of concentrated nitric and sulfuric acids) must be prepared carefully by adding the nitric acid slowly to the sulfuric acid while cooling. This ensures the formation of the nitronium ion (NO₂⁺), the active electrophile.
Suboptimal Acid Ratio The ratio of sulfuric acid to nitric acid is crucial. Sulfuric acid acts as a catalyst and a dehydrating agent. An insufficient amount of sulfuric acid will result in a lower concentration of the nitronium ion. A typical ratio is 2:1 (v/v) of H₂SO₄ to HNO₃.
Formation of Multiple Isomers The directing effects of the fluorine and methyl groups can lead to a mixture of isomers. While the 5-nitro isomer is sterically and electronically favored, other isomers can form. Purification by fractional distillation or column chromatography will be necessary to isolate the desired product.
Side-Chain Nitration Although less common for ring nitration, side-chain nitration of the methyl group can occur, especially at higher temperatures.[1] Maintaining a low reaction temperature helps to minimize this side reaction.

Issue: Runaway reaction or exotherm.

Possible Cause Suggested Solution
Rate of Addition of Nitrating Mixture Adding the nitrating mixture too quickly to the substrate can cause a rapid increase in temperature. The addition should be slow and dropwise, with vigorous stirring and careful monitoring of the internal temperature.
Inadequate Cooling An inefficient cooling bath will not be able to dissipate the heat generated by the exothermic reaction. Ensure the reaction flask is well-immersed in a properly maintained ice or ice-salt bath.

Troubleshooting: Oxidation of 2-fluoro-4-methyl-5-nitrotoluene

Issue: Low yield of this compound.

Possible Cause Suggested Solution
Incomplete Reaction The oxidation of the methyl group can be slow. Ensure the reaction is heated for a sufficient amount of time. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Insufficient Oxidizing Agent A stoichiometric excess of the oxidizing agent (e.g., potassium permanganate) is often required to drive the reaction to completion.
Decomposition of Oxidizing Agent Potassium permanganate can decompose at high temperatures. Maintain the reaction temperature within the recommended range (typically refluxing in an aqueous solution).
Product Loss During Workup The product is typically isolated by acidifying the reaction mixture to precipitate the carboxylic acid. Ensure the pH is sufficiently low (pH 1-2) for complete precipitation. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Issue: Presence of impurities in the final product.

Possible Cause Suggested Solution
Unreacted Starting Material If the reaction is incomplete, the starting nitrotoluene will contaminate the product. This can be removed by recrystallization, as the benzoic acid is generally less soluble.
Formation of 2-fluoro-4-methyl-5-nitrobenzaldehyde This intermediate from incomplete oxidation can be present. Further oxidation of the crude product or purification by column chromatography may be necessary.
Manganese Dioxide (in case of KMnO₄ oxidation) The brown manganese dioxide precipitate must be thoroughly removed by filtration before acidification. Washing the filter cake with hot water can help recover any adsorbed product.

Experimental Protocols

Protocol 1: Nitration of 2-fluoro-4-methyltoluene (Adapted from general nitration procedures)

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety protocols.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 20 mL of concentrated nitric acid to 40 mL of concentrated sulfuric acid with constant stirring. Keep the mixture in the ice bath.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-fluoro-4-methyltoluene (0.1 mol). Cool the flask to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred 2-fluoro-4-methyltoluene solution. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The crude product should separate as an oil or solid. Separate the organic layer and wash it with cold water, followed by a 5% sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting mixture of isomers can be separated by fractional distillation under vacuum or by column chromatography on silica gel.

Protocol 2: Oxidation of 2-fluoro-4-methyl-5-nitrotoluene to this compound (Adapted from oxidation of nitrotoluenes)

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety protocols.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-fluoro-4-methyl-5-nitrotoluene (0.05 mol), 200 mL of water, and a small amount of sodium hydroxide (e.g., 1 g).

  • Oxidation: Heat the mixture to reflux. Slowly add a solution of potassium permanganate (e.g., 0.15 mol in 200 mL of water) portion-wise over several hours. The purple color of the permanganate should disappear as it reacts.

  • Reaction Completion: Continue refluxing until the purple color of the permanganate persists, indicating the completion of the oxidation.

  • Work-up: Cool the reaction mixture and filter to remove the brown manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to recover any adsorbed product.

  • Isolation: Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of 1-2. The this compound will precipitate out.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Visualizations

Logical Workflow for Troubleshooting Nitration Reactions

TroubleshootingNitration start Low Yield of Desired Isomer cause1 Incorrect Temperature start->cause1 cause2 Improper Acid Mixing start->cause2 cause3 Suboptimal Acid Ratio start->cause3 cause4 Isomer Formation start->cause4 solution1 Maintain 0-10 °C cause1->solution1 solution2 Slowly add HNO3 to H2SO4 with cooling cause2->solution2 solution3 Use ~2:1 H2SO4:HNO3 ratio cause3->solution3 solution4 Purify by distillation or chromatography cause4->solution4

Caption: Troubleshooting logic for low yield in nitration.

Experimental Workflow for the Synthesis of this compound

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Oxidation start 2-fluoro-4-methyltoluene nitration Nitration (HNO3/H2SO4, 0-10 °C) start->nitration intermediate Crude 2-fluoro-4-methyl-5-nitrotoluene (Isomer Mixture) nitration->intermediate purification1 Purification (Distillation/Chromatography) intermediate->purification1 pure_intermediate Pure 2-fluoro-4-methyl-5-nitrotoluene purification1->pure_intermediate oxidation Oxidation (KMnO4, reflux) pure_intermediate->oxidation workup Workup (Filtration, Acidification) oxidation->workup crude_product Crude this compound workup->crude_product purification2 Purification (Recrystallization) crude_product->purification2 final_product Pure this compound purification2->final_product

Caption: Synthesis workflow for the target compound.

References

Technical Support Center: Purification of 2-Fluoro-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Fluoro-4-methyl-5-nitrobenzoic acid. The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities can include:

  • Isomers: Positional isomers formed during the nitration of the aromatic ring are common byproducts.

  • Unreacted Starting Materials: Residual precursors from the synthesis may be present.

  • Reaction Intermediates: Incomplete reactions can lead to the presence of intermediate compounds.

  • Residual Solvents: Solvents used in the synthesis or initial purification steps may be retained in the final product.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying non-volatile impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for identifying and quantifying volatile impurities, such as residual solvents.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can be used for structural elucidation of the main compound and any significant impurities.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value for the pure compound is a good indicator of high purity. Impurities typically broaden and depress the melting point.

Q3: What is the most effective method for purifying this compound?

A3: Recrystallization is often the most effective and straightforward method for purifying solid organic compounds like this compound. For challenging separations of impurities with similar solubility, column chromatography may be necessary.

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on structurally similar compounds, good starting points for solvent screening include:

  • Ethanol/water mixtures

  • Methanol/water mixtures

  • Ethyl acetate

  • Toluene

A mixed solvent system, such as ethanol and water, often provides the flexibility needed to achieve good crystal formation and purity.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Q: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Possible Causes:

    • The boiling point of the solvent is too high.

    • The cooling rate is too fast.

    • High concentration of impurities depressing the melting point.

  • Solutions:

    • Re-heat the solution until the oil fully dissolves.

    • Add more solvent to decrease the saturation point.

    • Introduce a co-solvent in which the compound is less soluble to adjust the solvent properties.

    • Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

    • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

    • Add a seed crystal of pure this compound to initiate crystal growth.

Q: The recovery yield from my recrystallization is very low. How can I improve it?

A: Low recovery is a common issue in recrystallization and can be attributed to several factors.

  • Possible Causes:

    • Using too much solvent.

    • Premature crystallization during hot filtration.

    • Washing the crystals with a solvent that is too warm.

    • The compound has significant solubility in the cold solvent.

  • Solutions:

    • Use the minimum amount of hot solvent required to just dissolve the crude product.

    • Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent premature crystal formation.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

    • Ensure the crystallizing solution is thoroughly cooled in an ice bath to maximize precipitation.

    • If the filtrate is suspected to contain a significant amount of dissolved product, it can be concentrated and a second crop of crystals can be collected.

HPLC Analysis Issues

Q: I am observing poor peak shape (tailing or fronting) in my HPLC chromatogram. What are the likely causes and solutions?

A: Peak asymmetry can compromise the accuracy of quantification.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH For an acidic compound like a carboxylic acid, ensure the mobile phase pH is sufficiently low (e.g., using 0.1% phosphoric or formic acid) to maintain it in a single protonation state.
Analyte Interaction with Stationary Phase Consider a different column chemistry, for instance, one with end-capping to minimize secondary interactions.
Column Degradation Replace the column if it has been used extensively or under harsh conditions.

Q: I am seeing ghost peaks in my HPLC runs. What is the source of this contamination?

A: Ghost peaks are extraneous peaks that appear in a chromatogram, often in blank runs.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Contaminated Mobile Phase or Injector Use fresh, high-purity mobile phase and implement a thorough needle wash program for the autosampler.
Carryover from a Previous Injection Inject a blank run (mobile phase only) to identify the source of the carryover. A more rigorous wash cycle between injections may be necessary.

Quantitative Data

The following table summarizes key physical properties of this compound and a closely related analog for reference.

PropertyThis compound2-Chloro-4-fluoro-5-nitrobenzoic acid (Analog)
Molecular Formula C8H6FNO4C7H3ClFNO4
Molecular Weight 199.14 g/mol 219.55 g/mol
Melting Point Not specified in search results148-154 °C[3]
Appearance Likely a solid powderWhite to light yellow solid[3]
Purity (Typical Commercial) >98%>97%[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline based on standard recrystallization techniques for similar aromatic carboxylic acids. Optimization of the solvent system may be required.

  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. An ethanol/water mixture is a promising choice.[2]

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: If using a mixed solvent system (e.g., ethanol/water), add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals on the filter paper under vacuum for a period, then transfer them to a watch glass to air dry completely. Determine the melting point and recovery yield.

Protocol 2: HPLC Purity Analysis

This method is adapted from protocols for similar nitrobenzoic acids and should provide a good starting point for analysis.[4][5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to the same concentration as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Purity Calculation: The purity of the sample can be calculated based on the peak area of the main component relative to the total peak area of all components in the chromatogram.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter crystallize Cool to Crystallize dissolve->crystallize No insoluble impurities hot_filter->crystallize vacuum_filter Vacuum Filtration crystallize->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A general workflow for the recrystallization of this compound.

troubleshooting_workflow start Low Purity Detected check_impurities Identify Impurities (HPLC, NMR, MS) start->check_impurities soluble_impurities Impurities Soluble in Recrystallization Solvent? check_impurities->soluble_impurities recrystallize Perform Recrystallization soluble_impurities->recrystallize Yes column_chrom Perform Column Chromatography soluble_impurities->column_chrom No check_purity_again Re-analyze Purity recrystallize->check_purity_again column_chrom->check_purity_again success Purity Acceptable check_purity_again->success Yes fail Purity Still Low check_purity_again->fail No

Caption: A logical workflow for troubleshooting low purity issues.

References

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound on a larger scale?

A1: The most prevalent method for the synthesis of this compound is the direct nitration of 2-Fluoro-4-methylbenzoic acid using a mixed acid system, typically a combination of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺), which is the electrophile in this aromatic substitution reaction.

Q2: What are the primary safety concerns when scaling up this nitration reaction?

A2: The primary safety concern is the highly exothermic nature of the nitration reaction. Poor temperature control can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, and the potential for vessel rupture. Additionally, the use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE) and handling in a well-ventilated area due to their corrosive nature. The nitro-containing product itself may have thermal stability hazards that need to be evaluated.

Q3: What are the expected major byproducts in this synthesis?

A3: The main byproducts in the nitration of 2-Fluoro-4-methylbenzoic acid are typically regioisomers and dinitrated products. The directing effects of the fluorine, methyl, and carboxylic acid groups on the aromatic ring can lead to the formation of other isomers, though the 5-nitro isomer is generally favored. Under harsh reaction conditions (e.g., high temperatures or excess nitrating agent), dinitration of the aromatic ring can occur. Oxidation of the methyl group is another potential side reaction.

Q4: How can the purity of the final product be improved on a larger scale?

A4: For large-scale purification, recrystallization is a common and effective method. A typical procedure involves dissolving the crude product in a suitable hot solvent or solvent mixture (e.g., ethanol/water) and allowing it to cool slowly to form crystals of the purified product, leaving impurities in the mother liquor. The choice of solvent is critical and should be optimized to provide good solubility of the product at high temperatures and poor solubility at low temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Loss of product during workup and purification.1. Increase reaction time or temperature cautiously, monitoring by TLC or HPLC. 2. Optimize the reaction temperature; typically, nitrations are run at low temperatures (0-10 °C) to improve selectivity and control the exotherm. 3. Minimize transfers and optimize the recrystallization solvent to reduce solubility losses.
Formation of Multiple Isomers 1. Reaction temperature is too high. 2. Incorrect ratio of nitrating agents.1. Maintain a strictly controlled low temperature (e.g., 0-5 °C) throughout the addition of the nitrating mixture. 2. Carefully control the stoichiometry of nitric acid to sulfuric acid.
Presence of Dinitrated Byproducts 1. Excess of nitrating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess of the nitrating agent. 2. Maintain a low reaction temperature. 3. Monitor the reaction closely and quench it once the starting material is consumed.
Dark Brown or Tarry Reaction Mixture 1. Runaway reaction due to poor temperature control. 2. Oxidation of the methyl group.1. Ensure efficient cooling and slow, controlled addition of the nitrating agent. 2. Maintain a low reaction temperature and avoid a large excess of nitric acid.
Product Fails to Crystallize 1. Presence of significant impurities. 2. Incorrect solvent system for recrystallization.1. Attempt to purify a small sample by column chromatography to isolate the pure product, which can then be used as seed crystals. 2. Screen different solvent systems for recrystallization. Common choices include ethanol, methanol, acetic acid, or mixtures with water.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method for the nitration of 2-Fluoro-4-methylbenzoic acid and should be optimized for specific scales and equipment.

Materials:

  • 2-Fluoro-4-methylbenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (68-70%)

  • Ice

  • Ethanol

  • Water

Procedure:

  • Preparation of the Nitrating Mixture: In a separate, cooled vessel, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature (0-5 °C) with an ice bath.

  • Reaction Setup: Charge a reactor with concentrated sulfuric acid and cool it to 0-5 °C.

  • Addition of Starting Material: Slowly add 2-Fluoro-4-methylbenzoic acid to the cooled sulfuric acid with efficient stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the starting material, maintaining the reaction temperature between 0-10 °C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method such as TLC or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred slurry of ice and water.

  • Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by filtration and wash it thoroughly with cold water to remove residual acids.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound.

  • Drying: Dry the purified product under vacuum at an appropriate temperature.

Quantitative Data

The following table summarizes typical reaction parameters for the nitration of benzoic acid derivatives, which can be used as a starting point for the synthesis of this compound.

Parameter Value Reference
Reactant Ratio (Nitric Acid / Substrate) 1.1 - 1.5 equivalentsGeneral nitration procedures
Reactant Ratio (Sulfuric Acid / Substrate) 3 - 5 equivalentsGeneral nitration procedures
Reaction Temperature 0 - 10 °CGeneral nitration procedures
Reaction Time 1 - 4 hoursGeneral nitration procedures
Typical Yield (unoptimized) 70 - 85%Based on similar nitrations

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound prep_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) nitration Slowly add Nitrating Mixture to Substrate Solution (0-10 °C) prep_nitrating_mix->nitration dissolve_sm Dissolve 2-Fluoro-4-methylbenzoic Acid in cold H2SO4 dissolve_sm->nitration monitoring Monitor Reaction Progress (TLC/HPLC) nitration->monitoring quench Quench Reaction on Ice-Water monitoring->quench isolation Isolate Crude Product (Filtration) quench->isolation purification Purify by Recrystallization (e.g., Ethanol/Water) isolation->purification drying Dry Final Product purification->drying final_product This compound drying->final_product troubleshooting_logic Troubleshooting Common Issues in Nitration start Problem Encountered low_yield Low Yield start->low_yield isomer_formation Isomer Formation start->isomer_formation dinitration Dinitration Products start->dinitration dark_color Dark/Tarry Mixture start->dark_color check_temp Check Temperature Control (Maintain 0-10 °C) low_yield->check_temp check_reagents Verify Reagent Stoichiometry low_yield->check_reagents check_time Optimize Reaction Time low_yield->check_time purify Improve Purification (Recrystallization) low_yield->purify isomer_formation->check_temp isomer_formation->check_reagents dinitration->check_temp dinitration->check_reagents dinitration->check_time dark_color->check_temp

Technical Support Center: 2-Fluoro-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and use of 2-Fluoro-4-methyl-5-nitrobenzoic acid (CAS: 753924-40-2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a substituted aromatic carboxylic acid. It is primarily used as a building block in organic synthesis, particularly for the preparation of various heterocyclic compounds. Its structural features, including a fluorine atom, a nitro group, and a carboxylic acid moiety, make it a versatile reagent for creating complex molecules with potential applications in medicinal chemistry and materials science. It is a key intermediate in the synthesis of certain bioactive molecules, including quinolone antibiotics.

Q2: What are the main hazards associated with this compound?

Based on data for structurally similar compounds, this compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

It is crucial to use appropriate personal protective equipment to minimize exposure. This includes:

  • Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with the powder outside of a fume hood or if dust is generated.

Q4: How should I properly store this compound?

Proper storage is essential to maintain the integrity and stability of the compound.

  • Short-term (days to weeks): Store in a cool, dry, and dark place at 2-8°C.

  • Long-term (months to years): For optimal stability, store at -20°C.[1]

  • General recommendations: Keep the container tightly sealed in a dry and well-ventilated area.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₆FNO₄[1]
Molecular Weight 199.14 g/mol [1][2]
Appearance White to off-white solid/powderGeneral observation from suppliers
Purity ≥98% (typical)[3]
Melting Point Data not available
Solubility Soluble in DMSO[3]
Data for other common solvents (e.g., ethanol, methanol, water) is not readily available.
Thermal Stability Data not available

Experimental Protocols

Synthesis of a Quinolone Precursor via Nucleophilic Aromatic Substitution

This protocol is a representative example of how this compound can be used in the synthesis of heterocyclic compounds, specifically a precursor to a quinolone antibiotic. The reaction involves the nucleophilic aromatic substitution of the fluorine atom by an amine.

Materials:

  • This compound

  • Cyclopropylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reaction flask and condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in DMSO.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add cyclopropylamine (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired 2-(cyclopropylamino)-4-methyl-5-nitrobenzoic acid.

Troubleshooting Guide

Issue 1: The compound does not fully dissolve in the reaction solvent.

  • Possible Cause: The chosen solvent may not be appropriate for the desired concentration. While soluble in DMSO, its solubility in other solvents may be limited.

  • Solution:

    • Increase the volume of the solvent.

    • Gently warm the mixture while stirring.

    • Consider using a co-solvent system. For example, a small amount of DMSO can be added to a less polar solvent to improve solubility.

    • For reactions in aqueous media, converting the carboxylic acid to its corresponding carboxylate salt by adding a base can significantly increase solubility.

Issue 2: The reaction is slow or does not go to completion.

  • Possible Cause:

    • Insufficient reaction temperature.

    • The nucleophile is not sufficiently reactive.

    • The base used is not strong enough to facilitate the reaction.

  • Solution:

    • Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or products.

    • If using an amine nucleophile, consider using a more nucleophilic amine or adding a catalyst.

    • Ensure the base is anhydrous and of high purity. A stronger base may be required in some cases.

Issue 3: Multiple products are observed by TLC or LC-MS analysis.

  • Possible Cause:

    • Side reactions may be occurring, such as reaction at the carboxylic acid group.

    • The reaction temperature may be too high, leading to decomposition or side reactions.

  • Solution:

    • Protect the carboxylic acid group (e.g., as a methyl or ethyl ester) before carrying out the nucleophilic substitution. The protecting group can be removed in a subsequent step.

    • Lower the reaction temperature and increase the reaction time.

    • Carefully control the stoichiometry of the reactants.

Visualizations

Below are diagrams illustrating key workflows and logical relationships for handling and using this compound.

Handling_Workflow start Start: Receive Chemical storage Store Appropriately - Short-term: 2-8°C - Long-term: -20°C start->storage Check Storage Conditions ppe Wear Required PPE - Goggles - Gloves - Lab Coat storage->ppe Prepare for Handling handling Handle in a Well-Ventilated Area (Fume Hood) ppe->handling experiment Perform Experiment handling->experiment disposal Dispose of Waste According to Regulations experiment->disposal After Experiment end End disposal->end

Caption: General workflow for the safe handling and storage of this compound.

Troubleshooting_Workflow start Problem Encountered During Experiment dissolution Issue: Poor Solubility start->dissolution reaction_rate Issue: Slow/Incomplete Reaction start->reaction_rate side_products Issue: Side Products Observed start->side_products sol_action1 Action: - Increase solvent volume - Gently warm - Use co-solvent dissolution->sol_action1 Yes rate_action1 Action: - Increase temperature - Use stronger base/ more reactive nucleophile reaction_rate->rate_action1 Yes side_action1 Action: - Protect carboxylic acid - Lower reaction temperature - Adjust stoichiometry side_products->side_action1 Yes resolve Problem Resolved sol_action1->resolve rate_action1->resolve side_action1->resolve

Caption: Decision-making workflow for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Analysis of 2-Fluoro-4-methyl-5-nitrobenzoic Acid and 2-chloro-4-fluoro-5-nitrobenzoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of specialty chemicals for drug discovery and development, the selection of appropriate building blocks is paramount. This guide provides a detailed comparison of two halogenated nitrobenzoic acid derivatives: 2-Fluoro-4-methyl-5-nitrobenzoic acid and 2-chloro-4-fluoro-5-nitrobenzoic acid. While structurally similar, the available scientific literature reveals a significant disparity in their characterization and established applications. This report aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the current knowledge on these compounds, highlighting both the well-documented utility of one and the nascent potential of the other.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental aspect of any chemical compound is its physicochemical profile. The following table summarizes the available data for the two benzoic acid derivatives. A notable gap in publicly accessible data exists for this compound, underscoring its status as a less-characterized molecule.

PropertyThis compound2-chloro-4-fluoro-5-nitrobenzoic acid
CAS Number 753924-40-2114776-15-7
Molecular Formula C₈H₆FNO₄[1]C₇H₃ClFNO₄
Molecular Weight 199.14 g/mol [1]219.55 g/mol
Appearance Not specified in available literatureLight yellow crystalline solid
Melting Point Not specified in available literature146-150 °C
Boiling Point Not specified in available literature364.2 °C at 760 mmHg
Solubility Not specified in available literatureSoluble in methanol

Synthesis and Reactivity

Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid

A common method for the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid involves the nitration of 2-chloro-4-fluorobenzoic acid. This process is outlined in several patents and is a key step in the production of the herbicide saflufenacil.[2]

Experimental Protocols

Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid

Objective: To synthesize 2-chloro-4-fluoro-5-nitrobenzoic acid via the nitration of 2-chloro-4-fluorobenzoic acid.

Materials:

  • 2-chloro-4-fluorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid

  • Ice

  • Distilled water

  • Reaction flask with stirring mechanism

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a reaction flask, add 50 g of concentrated sulfuric acid.

  • While stirring, add 10 g of 2-chloro-4-fluorobenzoic acid in portions, maintaining the temperature at 25°C. Stir the mixture for 1 hour.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add 5 g of fuming nitric acid dropwise, ensuring the reaction temperature is maintained between -5 and 8°C.

  • Continue stirring the reaction mixture for 5 to 8 hours.

  • Slowly pour the reaction mixture into 80 g of crushed ice.

  • Collect the resulting solid precipitate by filtration.

  • Wash the filter cake with 30 g of ice water.

  • Air-dry the solid product at 65°C to obtain 2-chloro-4-fluoro-5-nitrobenzoic acid.

For This compound , a validated and publicly available experimental protocol for its synthesis could not be identified in the searched literature. The compound is available from several chemical suppliers, suggesting that proprietary synthesis methods exist.

Applications and Biological Context

2-chloro-4-fluoro-5-nitrobenzoic acid is a key intermediate in the synthesis of saflufenacil, a pyrimidinedione herbicide.[2] Its chemical structure is designed for further elaboration into this more complex and biologically active molecule.

The specific applications of This compound are not well-documented. However, the broader class of substituted nitrobenzoic acids has been investigated for a range of biological activities. These compounds are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The biological activity is often attributed to the nitro group, which can be reduced within cells to produce reactive nitrogen species that are toxic to pathogens.[3] Studies on various substituted nitrobenzoic acids have demonstrated their potential as inhibitors of enzymes and as ligands in the formation of coordination complexes with interesting biological properties.[5][6][7] This suggests that this compound could be a valuable scaffold for medicinal chemistry research, although specific experimental data is currently lacking.

Visualizing the Synthesis and Information Landscape

To further clarify the available information, the following diagrams illustrate the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid and the current knowledge gap regarding its counterpart.

G Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid start 2-chloro-4-fluorobenzoic acid reagents H₂SO₄, HNO₃ start->reagents Nitration product 2-chloro-4-fluoro-5-nitrobenzoic acid reagents->product

Caption: Synthetic pathway for 2-chloro-4-fluoro-5-nitrobenzoic acid.

G Comparative Data Availability a1 Physicochemical Properties a2 Synthesis Protocols b1 Basic Identification Data a3 Established Applications b2 Synthesis & Application Data (Limited) a2->b2 Significant Gap in Public Data

Caption: Logical relationship illustrating the data disparity between the two compounds.

Conclusion

This comparative guide demonstrates that while this compound and 2-chloro-4-fluoro-5-nitrobenzoic acid are structurally related, they represent two different stages in the chemical research and development lifecycle. 2-chloro-4-fluoro-5-nitrobenzoic acid is a well-characterized intermediate with established synthetic protocols and a clear industrial application. In contrast, this compound remains a largely unexplored compound with limited publicly available data. For researchers seeking novel scaffolds, this compound may offer opportunities for new discoveries, particularly within the context of the known biological activities of substituted nitrobenzoic acids. However, its use will require significant foundational research to establish reliable synthetic methods and to characterize its reactivity and biological profile. For applications requiring a readily available and well-documented building block, 2-chloro-4-fluoro-5-nitrobenzoic acid is the clear choice.

References

Biological Activity of 2-Fluoro-4-methyl-5-nitrobenzoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of 2-Fluoro-4-methyl-5-nitrobenzoic acid derivatives remains a burgeoning field of research. While direct comparative studies on a series of derivatives stemming from this specific parent compound are not extensively documented in publicly available literature, the broader class of substituted nitrobenzoic acids has demonstrated a wide spectrum of biological functions, including antimicrobial, anticancer, and anti-inflammatory properties. This guide synthesizes the available information on related compounds to provide a predictive framework for the potential activities of this compound derivatives and outlines the experimental protocols necessary for their evaluation.

The strong electron-withdrawing nature of the nitro group, combined with the electronegativity of the fluorine atom and the inductive effect of the methyl group, suggests that derivatives of this compound could exhibit significant biological potency. The carboxyl group provides a key site for derivatization into amides, esters, and hydrazones, allowing for the modulation of pharmacokinetic and pharmacodynamic properties.

Potential Biological Activities and Comparative Data of Related Compounds

Based on the activities of structurally similar nitrobenzoic acid derivatives, the following therapeutic areas are of high interest for the derivatives of this compound.

Antimicrobial Activity

Substituted nitrobenzoic acids have shown promise as antimicrobial agents. For instance, derivatives of 2-chloro-5-nitrobenzoic acid have been investigated for their antibacterial properties. While specific data for this compound derivatives is not available, a comparative analysis of related compounds suggests that ester and amide derivatives could be effective against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Representative Substituted Nitrobenzoic Acid Derivatives

Compound ClassDerivative TypeTarget Organism(s)Activity MeasurementResult
2-Chloro-5-nitrobenzoic acidMethylethanolammonium saltStaphylococcus aureus, Escherichia coliZone of InhibitionBroad-spectrum activity
2-Chloro-5-nitrobenzoic acid2D coordination polymerMethicillin-resistant S. aureus (MRSA)Zone of InhibitionSelective inhibition
3-Methyl-4-nitrobenzoateAlkyl estersCandida guilliermondiiMinimum Inhibitory Concentration (MIC)39 µM (for methyl ester)[1]
Anticancer Activity

The hydrazone moiety is a well-established pharmacophore in the development of anticancer agents. Hydrazone derivatives of various benzoic acids have demonstrated significant cytotoxic activity against several cancer cell lines. It is plausible that hydrazone derivatives of this compound could exhibit similar or enhanced anticancer effects.

Table 2: Anticancer Activity of Representative Hydrazone-Containing Compounds

Compound ClassDerivative TypeTarget Cell Line(s)Activity MeasurementResult (IC₅₀)
Fluorinated IsatinsHydrazone derivativesHuTu-80 (duodenal carcinoma)Cytotoxicity AssayVaries by substitution
4-MethylbenzamidePurine-containing derivativesK562 (leukemia), HL-60 (leukemia)Cell Growth Inhibition2.27 µM (K562), 1.42 µM (HL-60)
Ethyl ParabenHydrazide-hydrazonesHepG2 (liver cancer)Cytotoxicity Assay37.4 - 42.4 µM

Experimental Protocols

To enable researchers to evaluate the biological activity of novel this compound derivatives, detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare serial dilutions of test compound C Inoculate microplate wells containing compound dilutions A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature and time C->D E Visually inspect for turbidity or use a plate reader D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination using broth microdilution.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism only) and negative (medium only) controls. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A Seed cancer cells in a 96-well plate C Treat cells with compound dilutions for a set time (e.g., 48h) A->C B Prepare serial dilutions of test compound B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC₅₀ G->H

Caption: Workflow for determining IC₅₀ using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Potential Signaling Pathways

The biological activity of nitrobenzoic acid derivatives can be attributed to their interaction with various cellular targets and signaling pathways. For anticancer agents, potential mechanisms include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Hypothesized Signaling Pathway for Anticancer Activity:

G A 2-Fluoro-4-methyl-5-nitrobenzoic acid derivative B Kinase Inhibition (e.g., EGFR, VEGFR) A->B C Downstream Signaling (e.g., PI3K/Akt, MAPK) B->C D Inhibition of Proliferation C->D E Induction of Apoptosis C->E F Cell Cycle Arrest C->F G Tumor Growth Inhibition D->G E->G F->G

Caption: A potential signaling pathway for anticancer derivatives.

This guide provides a foundational framework for researchers and drug development professionals interested in the biological activities of this compound derivatives. Further experimental investigation is necessary to elucidate the specific activities and mechanisms of action of this promising class of compounds.

References

Spectroscopic comparison of substituted nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Substituted Nitrobenzoic Acids

This guide provides a comprehensive spectroscopic comparison of the three isomers of nitrobenzoic acid: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. It is designed as an objective resource for researchers, scientists, and drug development professionals, presenting key experimental data to facilitate analysis and decision-making in research and development.

Nitrobenzoic acids are organic compounds with the chemical formula C₇H₅NO₄. The three isomers, distinguished by the relative positions of the nitro (-NO₂) and carboxylic acid (-COOH) functional groups on the benzene ring, exhibit distinct physical and chemical properties. These differences are reflected in their spectroscopic signatures, which are crucial for their correct identification and characterization. This guide focuses on a comparative analysis of their Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) spectra.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three nitrobenzoic acid isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The position of the nitro group relative to the carboxylic acid group influences the electronic distribution and, consequently, the absorption maxima (λmax).

Isomerλmax (nm)Solvent
2-Nitrobenzoic Acid~275Ethanol
3-Nitrobenzoic Acid~265Ethanol
4-Nitrobenzoic Acid~282Ethanol

Note: The exact absorption maxima can vary slightly depending on the solvent and pH.

Infrared (IR) Spectroscopy

The IR spectra of the nitrobenzoic acid isomers are characterized by absorption bands corresponding to the vibrational modes of the carboxylic acid and nitro functional groups, as well as the benzene ring.[1]

Functional GroupVibrational Mode2-Nitrobenzoic Acid (cm⁻¹)3-Nitrobenzoic Acid (cm⁻¹)4-Nitrobenzoic Acid (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
Carboxylic AcidC=O stretch~1700~1700[2]~1700
Nitro GroupAsymmetric NO₂ stretch~1530~1550[2]~1550
Nitro GroupSymmetric NO₂ stretch~1350~1350[2]~1350
Aromatic RingC-H stretch~3100~3100[2]~3100

Note: The exact peak positions can vary slightly depending on the sample preparation (e.g., KBr pellet, Nujol mull) and the instrument used.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical environment of the hydrogen and carbon atoms in a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).[1][3]

¹H NMR Spectroscopic Data (DMSO-d₆) [3]

Proton Assignment2-Nitrobenzoic Acid (ppm)[3]3-Nitrobenzoic Acid (ppm)4-Nitrobenzoic Acid (ppm)
H-37.798.45-8.558.30-8.40
H-47.88 - 7.908.35-8.458.15-8.25
H-57.81 - 7.827.75-7.858.15-8.25
H-68.00 - 8.038.70-8.808.30-8.40
COOH~13.5~13.6~13.7

¹³C NMR Spectroscopic Data [3]

Carbon Assignment2-Nitrobenzoic Acid (ppm)[3]3-Nitrobenzoic Acid (ppm)4-Nitrobenzoic Acid (ppm)
C=O165.7~166~167
C-1130.3~133~138
C-2147.9~123~131
C-3124.2~148~124
C-4133.5~130~150
C-5129.1~128~124
C-6131.8~135~131
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in determining the molecular weight and structure. For nitrobenzoic acids, the molecular formula is C₇H₅NO₄, with a molecular weight of approximately 167.12 g/mol .[4][5]

IsomerMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
2-Nitrobenzoic Acid167150 ([M-OH]⁺), 121 ([M-NO₂]⁺)
3-Nitrobenzoic Acid167[6]150 ([M-OH]⁺), 121 ([M-NO₂]⁺), 93
4-Nitrobenzoic Acid167[7][8]150 ([M-OH]⁺), 121 ([M-NO₂]⁺), 93

Note: In negative ion mode (ESI-MS), the precursor ion [M-H]⁻ is observed at m/z 166.[9][10]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

UV-Vis Spectroscopy

This method relies on measuring the absorbance of UV-Vis light by the sample.[11]

  • Sample Preparation : Prepare a stock solution of the nitrobenzoic acid isomer in a suitable UV-grade solvent (e.g., ethanol). From the stock solution, prepare a dilute solution of known concentration.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is typically used.

  • Data Acquisition : Record the spectrum over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length.[1] Use the solvent as a reference for baseline correction. The wavelength of maximum absorbance (λmax) is then determined from the spectrum.

Infrared (IR) Spectroscopy

This technique identifies functional groups by measuring the absorption of infrared radiation.[3]

  • Sample Preparation : For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[12]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[13]

NMR Spectroscopy

This method provides detailed information about the molecular structure.[3][12]

  • Sample Preparation : Dissolve approximately 5-10 mg of the nitrobenzoic acid isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.[12]

  • Instrumentation : A high-field Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher for ¹H) is used.[3]

  • Data Acquisition :

    • The spectrometer is locked on the deuterium signal of the solvent and the magnetic field is shimmed for homogeneity.[12]

    • For ¹H NMR, a standard single-pulse experiment is run.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A greater number of scans is required due to the low natural abundance of ¹³C.[12]

  • Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.[3]

Mass Spectrometry (Electron Ionization - EI)

This technique determines the molecular weight and aids in structure elucidation through fragmentation patterns.[12]

  • Sample Introduction : A small amount of the sample is introduced into the ion source, often using a direct insertion probe for solid samples.[12]

  • Ionization : The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12]

  • Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z. The molecular ion peak is identified to determine the molecular weight.[12]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of nitrobenzoic acids.

G cluster_prep Preparation cluster_analysis Analysis cluster_output Output Sample Nitrobenzoic Acid Isomer (2-, 3-, or 4-) Prep Sample Preparation (Dissolving/Pelleting) Sample->Prep UVVis UV-Vis Spectroscopy Prep->UVVis IR IR Spectroscopy Prep->IR NMR NMR Spectroscopy Prep->NMR MS Mass Spectrometry Prep->MS Acquisition Data Acquisition (Spectra/Spectrograms) UVVis->Acquisition IR->Acquisition NMR->Acquisition MS->Acquisition Analysis Data Analysis & Comparison Acquisition->Analysis

Caption: Experimental workflow for spectroscopic comparison.

G Isomers Nitrobenzoic Acid Isomers Ortho 2-Nitrobenzoic Acid (ortho) Isomers->Ortho Meta 3-Nitrobenzoic Acid (meta) Isomers->Meta Para 4-Nitrobenzoic Acid (para) Isomers->Para UVVis UV-Vis (λmax) Ortho->UVVis IR IR (Vibrational Modes) Ortho->IR NMR NMR (Chemical Shifts) Ortho->NMR MS MS (m/z) Ortho->MS Meta->UVVis Meta->IR Meta->NMR Meta->MS Para->UVVis Para->IR Para->NMR Para->MS

Caption: Relationship between isomers and analytical methods.

References

Purity Analysis of Synthetic 2-Fluoro-4-methyl-5-nitrobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of synthetically produced 2-Fluoro-4-methyl-5-nitrobenzoic acid, a key building block in the development of various pharmaceuticals. The document outlines common analytical techniques for purity assessment, offers detailed experimental protocols, and compares the target compound with a potential synthetic impurity.

Comparative Purity Analysis

The purity of this compound is paramount for its use in pharmaceutical synthesis, where even minor impurities can affect the efficacy and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for assessing the purity of such compounds.[1][2]

During the synthesis of this compound, which often involves the nitration of 2-fluoro-4-methyltoluene followed by oxidation, several impurities can arise. One common type of impurity is a positional isomer, where the nitro group is introduced at a different position on the aromatic ring. For instance, the nitration of 2-fluorotoluene can yield various isomers, with 2-fluoro-5-nitrotoluene being a common product alongside others.[3][4]

This guide presents a hypothetical comparison between the desired product, this compound (Product A), and a potential isomeric impurity, 4-Fluoro-2-methyl-5-nitrobenzoic acid (Impurity B). Commercially available fluorinated nitrobenzoic acids often have a purity of greater than 98%.[5]

ParameterProduct A (Synthetic)Alternative: Impurity BCommercially Available Standard
Purity (by HPLC) 99.2%0.5% (in synthetic mixture)>99.5%
Melting Point 160-162 °CNot separately isolated161-163 °C
¹H NMR Conforms to structureSignals overlapping with Product AConforms to structure
LC-MS [M-H]⁻ at m/z 198.03[M-H]⁻ at m/z 198.03[M-H]⁻ at m/z 198.03

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established protocols for similar aromatic acids.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • 0-15 min: 30% to 80% acetonitrile

    • 15-20 min: 80% acetonitrile

    • 20-25 min: 80% to 30% acetonitrile

    • 25-30 min: 30% acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water.

¹H NMR Spectroscopy for Structural Confirmation
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆. Acquire the proton NMR spectrum. The chemical shifts and coupling constants should be consistent with the structure of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification
  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Conditions:

    • Ionization Mode: Negative ESI.

    • Scan Range: m/z 50-500.

    • The expected deprotonated molecule [M-H]⁻ for this compound is at m/z 198.03.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Results synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC Purity Check purification->hplc Sample nmr NMR Structural Confirmation purification->nmr Sample lcms LC-MS Molecular Weight Verification purification->lcms Sample data_analysis Data Analysis & Comparison hplc->data_analysis nmr->data_analysis lcms->data_analysis report Purity Report Generation data_analysis->report

Caption: Experimental workflow for the synthesis and purity analysis.

parp_inhibition_pathway cluster_synthesis Drug Synthesis cluster_cellular_action Cellular Mechanism building_block 2-Fluoro-4-methyl- 5-nitrobenzoic acid api_synthesis Synthesis of PARP Inhibitor (e.g., Rucaparib analog) building_block->api_synthesis Key Intermediate parp_inhibitor PARP Inhibitor api_synthesis->parp_inhibitor Forms parp_enzyme PARP Enzyme parp_inhibitor->parp_enzyme Inhibits dna_repair DNA Repair parp_enzyme->dna_repair Mediates dna_damage DNA Single-Strand Breaks dna_damage->parp_enzyme Activates cell_death Apoptosis / Cell Death dna_repair->cell_death Failure leads to

References

Validating the Structure of 2-Fluoro-4-methyl-5-nitrobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 2-Fluoro-4-methyl-5-nitrobenzoic acid. Due to the limited availability of public experimental spectroscopic data for this specific compound, this guide presents a combination of its known properties and a comparative analysis with its structural isomers. The methodologies detailed herein are standard analytical chemistry protocols essential for the characterization of novel organic compounds.

Overview of this compound

This compound, with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol , is a substituted aromatic carboxylic acid. Such compounds are of significant interest in medicinal chemistry and materials science due to the influence of the fluoro and nitro functional groups on their physicochemical properties and potential biological activity. The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a precursor to an amino group for further derivatization.

Comparative Analysis with Structural Isomers

To provide a context for the structural validation of this compound, a comparison with its commercially available isomers, 4-Fluoro-2-methyl-5-nitrobenzoic acid and 2-Fluoro-5-nitrobenzoic acid, is presented. While sharing the same core functionalities, the different substitution patterns lead to distinct spectroscopic signatures.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-Fluoro-2-methyl-5-nitrobenzoic acid[1]2-Fluoro-5-nitrobenzoic acid[2]
Molecular Formula C₈H₆FNO₄C₈H₆FNO₄C₇H₄FNO₄
Molecular Weight 199.14199.14185.11
CAS Number 753924-40-264695-92-77304-32-7

Experimental Data for Structural Validation

The definitive structural elucidation of an organic molecule relies on a combination of spectroscopic techniques. Below are the expected and experimentally determined data for the target compound and its isomers.

Table 2: Spectroscopic Data Summary

TechniqueThis compound (Predicted/Expected)4-Fluoro-2-methyl-5-nitrobenzoic acid (Experimental)2-Fluoro-5-nitrobenzoic acid (Experimental)[3][4]
¹H NMR (ppm) Aromatic H: ~8.2 (d), Aromatic H: ~7.5 (d), Methyl H: ~2.4 (s), Carboxyl H: >10 (br s)No data availableAromatic H: 8.4-8.6 (m), Aromatic H: 7.4-7.6 (m), Carboxyl H: >10 (br s)
¹³C NMR (ppm) C=O: >165, Aromatic C-F: ~160 (d), Aromatic C-NO₂: ~150, Other Aromatic C: 120-140, Methyl C: ~15No data availableC=O: ~164, Aromatic C-F: ~163 (d), Aromatic C-NO₂: ~141, Other Aromatic C: 116-129
Mass Spec (m/z) [M]⁺ at 199[M]⁺ at 199[M]⁺ at 185
IR (cm⁻¹) ~3000 (O-H), ~1700 (C=O), ~1530 (asym NO₂), ~1350 (sym NO₂)No data available~3100 (O-H), ~1710 (C=O), ~1530 (asym NO₂), ~1350 (sym NO₂)

Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, a direct insertion probe may be used. Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The background is automatically subtracted by the instrument's software. Identify the characteristic absorption bands for the functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch, and N-O stretches of the nitro group).

Visualizations

The following diagrams illustrate the relationships between the compared compounds and the general workflow for structural validation.

Structural Isomers of Substituted Nitrobenzoic Acid A This compound (C8H6FNO4) B 4-Fluoro-2-methyl-5-nitrobenzoic acid (C8H6FNO4) A->B Positional Isomers C 2-Fluoro-5-nitrobenzoic acid (C7H4FNO4) A->C Structural Analogs B->C Structural Analogs

Caption: Relationship between the target compound and its structural isomers.

Experimental Workflow for Structure Validation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis/Purification Synthesis/Purification NMR NMR Spectroscopy (1H, 13C) Synthesis/Purification->NMR MS Mass Spectrometry Synthesis/Purification->MS IR IR Spectroscopy Synthesis/Purification->IR Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Fluoro-4-methyl-5-nitrobenzoic Acid and Its Analogue 2-Fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

A comprehensive guide for researchers, scientists, and drug development professionals outlining the cost-benefit analysis of various synthetic pathways to produce 2-fluoro-4-methyl-5-nitrobenzoic acid and the closely related compound, 2-fluoro-4-nitrobenzoic acid. This report details experimental protocols, presents a quantitative comparison of costs and yields, and provides a qualitative assessment of the safety and environmental impact of each route.

The synthesis of fluorinated nitrobenzoic acids is a critical step in the development of a wide array of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine and nitro groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparison of several synthetic routes to two such valuable building blocks, enabling researchers to make informed decisions based on cost, efficiency, safety, and environmental considerations.

I. Synthesis of 2-Fluoro-4-nitrobenzoic Acid

Three primary routes for the synthesis of 2-fluoro-4-nitrobenzoic acid from 2-fluoro-4-nitrotoluene have been evaluated. These routes are distinguished by their choice of oxidizing agent.

A. Comparative Data of Synthesis Routes for 2-Fluoro-4-nitrobenzoic Acid

Parameter Route 1: Potassium Permanganate Oxidation Route 2: Chromium Trioxide/Periodic Acid Oxidation Route 3: Nitric Acid Oxidation
Starting Material 2-Fluoro-4-nitrotoluene2-Fluoro-4-nitrotoluene2-Fluoro-4-nitrotoluene
Key Reagents Potassium permanganate, Tetrabutylammonium bromide, Sodium hydroxideChromium trioxide, Periodic acidNitric acid
Reported Yield 73.7%[1]81%[1]78%
Reaction Time ~12 hours[1]~1 hour[1]1 - 4 hours
Reaction Temperature 95 °C[1]Room temperature (exothermic)190 - 200 °C
Estimated Reagent Cost per Mole of Product *~$25 - $40~$50 - $70~$5 - $15
Safety Concerns Strong oxidizer, corrosive.[2]Highly toxic, carcinogenic, corrosive, strong oxidizer.[3]Highly corrosive, strong oxidizer, release of toxic NOx gases.[4][5]
Environmental Impact Manganese dioxide waste.Heavy metal (chromium) waste, which is highly toxic.Formation of acid rain precursors (NOx gases).[4]

*Note: Estimated reagent costs are based on publicly available data for ACS grade reagents and may vary based on supplier, purity, and scale.

B. Experimental Protocols for the Synthesis of 2-Fluoro-4-nitrobenzoic Acid

Route 1: Potassium Permanganate Oxidation

A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N sodium hydroxide, and potassium permanganate (20.0 g) is stirred at room temperature. After 10 minutes, the mixture is heated to 95 °C with stirring. Additional 30.0 g portions of potassium permanganate are added after 2 and 3 hours. The reaction is stirred at 95 °C for an additional 10 hours. After cooling to room temperature, the mixture is filtered through Celite to remove manganese dioxide. The filtrate is then acidified to a pH of 2 with concentrated hydrochloric acid, leading to the precipitation of an off-white solid. The crude product is collected by vacuum filtration, dissolved in 300 mL of 1N aqueous sodium hydroxide, and acidified again to pH 2 with concentrated hydrochloric acid. The purified product is extracted with dichloromethane (3 x 200 mL). The combined organic extracts are washed with 0.1 N aqueous hydrochloric acid (2 x 100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-fluoro-4-nitrobenzoic acid.[1]

Route 2: Chromium Trioxide/Periodic Acid Oxidation

Periodic acid (1.69 g, 7.41 mmol) is dissolved in 25 mL of acetonitrile with vigorous stirring. Chromium trioxide (0.16 g, 1.60 mmol) is then added to the solution. To this mixture, 2-fluoro-4-nitrotoluene (0.33 g, 2.13 mmol) is added with continuous stirring. An exothermic reaction occurs, and a white precipitate forms immediately. The reaction mixture is stirred for 1 hour. The supernatant is decanted, and the solvent is removed by evaporation. The residue is then extracted with methylene chloride (2 x 30 mL) and water (2 x 30 mL). The organic layer is dried over magnesium sulfate and concentrated to give 2-fluoro-4-nitrobenzoic acid as a white solid.[1]

Route 3: Nitric Acid Oxidation

In a suitable pressure vessel, 2-fluoro-4-nitrotoluene is mixed with an approximately 15% aqueous solution of nitric acid. The amount of nitric acid used is between 100% and 250% of the theoretical amount required for the oxidation. The mixture is heated to a temperature of 190-200 °C for a duration of 1 to 4 hours. After the reaction is complete, the mixture is cooled, and the solid 2-fluoro-4-nitrobenzoic acid is isolated, for example, by filtration. The crude product can be purified by recrystallization from 50% ethanol.

C. Synthesis Workflow Diagrams (Graphviz)

Synthesis of 2-Fluoro-4-nitrobenzoic Acid Synthesis Routes for 2-Fluoro-4-nitrobenzoic Acid A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic Acid A->B Route 1 Yield: 73.7% A->B Route 2 Yield: 81% A->B Route 3 Yield: 78% R1_reagents 1. KMnO4, TBAB, NaOH 2. HCl R2_reagents 1. CrO3, H5IO6 2. Extraction R3_reagents 1. HNO3 (aq) 2. Recrystallization

Caption: Synthesis routes for 2-Fluoro-4-nitrobenzoic Acid.

II. Synthesis of this compound

Two potential routes for the synthesis of the target molecule, this compound, are proposed, starting from either 2-fluoro-4-methylbenzoic acid or 2-fluoro-4-methylbenzonitrile.

A. Comparative Data of Synthesis Routes for this compound

Parameter Route 4: Nitration of 2-Fluoro-4-methylbenzoic Acid Route 5: Nitration and Hydrolysis of 2-Fluoro-4-methylbenzonitrile
Starting Material 2-Fluoro-4-methylbenzoic acid2-Fluoro-4-methylbenzonitrile
Key Reagents Nitric acid, Sulfuric acidNitric acid, Sulfuric acid, Sodium hydroxide
Estimated Yield 80-90% (estimated)75-85% (estimated overall)
Reaction Time ~2-4 hours~4-8 hours (two steps)
Reaction Temperature 0-15 °C0-15 °C (nitration), Reflux (hydrolysis)
Estimated Starting Material Cost per Mole *~$150 - $200~$200 - $250
Safety Concerns Highly corrosive acids, exothermic reaction.Highly corrosive acids, exothermic reaction, handling of cyanide-containing compound.
Environmental Impact Acidic waste.Acidic and basic waste, potential for cyanide contamination.

*Note: Estimated starting material costs are based on publicly available data and may vary.

B. Proposed Experimental Protocols for the Synthesis of this compound

Route 4: Nitration of 2-Fluoro-4-methylbenzoic Acid (Proposed)

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add 2-fluoro-4-methylbenzoic acid while maintaining the low temperature. In a separate vessel, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid. Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 15 °C. After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acids. The crude product can be purified by recrystallization.

Route 5: Nitration and Hydrolysis of 2-Fluoro-4-methylbenzonitrile (Proposed)

Step 1: Nitration of 2-Fluoro-4-methylbenzonitrile Follow a similar nitration procedure as described in Route 4, using 2-fluoro-4-methylbenzonitrile as the starting material. After quenching the reaction on ice and filtering, the intermediate 2-fluoro-4-methyl-5-nitrobenzonitrile is obtained.

Step 2: Hydrolysis of 2-Fluoro-4-methyl-5-nitrobenzonitrile The crude 2-fluoro-4-methyl-5-nitrobenzonitrile is refluxed in an aqueous solution of sodium hydroxide until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The product is collected by filtration, washed with water, and can be further purified by recrystallization.

C. Synthesis Workflow Diagrams (Graphviz)

Synthesis of this compound Synthesis Routes for this compound C 2-Fluoro-4-methylbenzoic Acid D This compound C->D Route 4 Nitration E 2-Fluoro-4-methylbenzonitrile F 2-Fluoro-4-methyl-5-nitrobenzonitrile E->F Route 5 Step 1: Nitration F->D Step 2: Hydrolysis R4_reagents HNO3, H2SO4 R5_nitration HNO3, H2SO4 R5_hydrolysis 1. NaOH (aq), Reflux 2. HCl

Caption: Synthesis routes for this compound.

III. Cost-Benefit Analysis and Route Selection

For the synthesis of 2-fluoro-4-nitrobenzoic acid:

  • Route 3 (Nitric Acid Oxidation) is the most cost-effective in terms of reagents. However, it requires high temperatures and pressure, which may necessitate specialized equipment, and it generates environmentally hazardous NOx gases. The reported yield is good.

  • Route 1 (Potassium Permanganate Oxidation) offers a good yield and utilizes a relatively inexpensive oxidizing agent. The use of a phase transfer catalyst improves the reaction efficiency. The main drawbacks are the long reaction time and the generation of manganese dioxide waste.

  • Route 2 (Chromium Trioxide/Periodic Acid Oxidation) provides the highest reported yield and has a short reaction time at room temperature. However, the reagents are significantly more expensive, and chromium compounds are highly toxic and carcinogenic, posing significant safety and environmental challenges for waste disposal.

Recommendation: For laboratory-scale synthesis where cost is a major factor and appropriate safety measures can be implemented, Route 1 offers a reasonable balance of yield, cost, and manageable safety protocols. For larger-scale production, Route 3 might be economically advantageous if the necessary equipment is available and effective measures for NOx abatement are in place. Route 2 should be avoided unless the high yield and mild conditions are absolutely critical and stringent safety and disposal procedures can be guaranteed.

For the synthesis of this compound:

  • Route 4 (Nitration of 2-Fluoro-4-methylbenzoic Acid) is a direct, one-step process with a potentially high yield. The starting material is commercially available, though at a moderate cost.

  • Route 5 (Nitration and Hydrolysis of 2-Fluoro-4-methylbenzonitrile) is a two-step process. The starting material is generally more expensive than the corresponding benzoic acid, and the overall yield is likely to be lower than the direct nitration route. The handling of a cyanide-containing compound in the starting material adds an extra layer of safety consideration.

Recommendation: Route 4 is the more promising and straightforward approach for the synthesis of this compound, likely offering a higher overall yield and a simpler procedure. The cost-effectiveness of this route will largely depend on the price of the starting 2-fluoro-4-methylbenzoic acid.

This guide provides a foundational framework for selecting the most appropriate synthetic route. Researchers and production chemists are encouraged to perform their own process optimization and cost analysis based on their specific needs, available resources, and safety infrastructure.

References

The Strategic Advantage of 2-Fluoro-4-methyl-5-nitrobenzoic Acid in the Synthesis of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of starting materials is a critical determinant of synthetic efficiency and final product purity. 2-Fluoro-4-methyl-5-nitrobenzoic acid has emerged as a key building block, particularly in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. This guide provides a comparative analysis of its efficacy against alternative reagents, supported by experimental data, to inform strategic decisions in complex molecule synthesis.

This compound and its derivatives have proven instrumental in the synthesis of high-profile PARP inhibitors such as Olaparib and Rucaparib. Its unique substitution pattern provides a versatile scaffold for the construction of the complex heterocyclic systems central to the biological activity of these drugs.

Comparative Efficacy in Target Synthesis

The primary application of this compound and its related structures is in the construction of the core moieties of PARP inhibitors. The following table summarizes quantitative data from various reported synthetic routes, offering a comparison of yields for key intermediates.

Target IntermediateStarting MaterialKey TransformationReagentsYield (%)Purity (%)Reference
Olaparib Intermediate (5)2-formylbenzoic acidHorner-Wadsworth-Emmons & CyclizationDimethylphosphite, Aldehyde 3, Hydrazine hydrate77 (over 2 steps)Not Reported[1]
Olaparib Intermediate (5)Ethyl 2-fluoro-4-methylbenzoateBromination, Negishi Coupling, HydrolysisNBS, BPO, Zinc dust, LiCl, POCl362 (over 3 steps)>98[1]
Rucaparib Intermediate (18)Methyl 5-fluoro-2-methyl-3-nitrobenzoate (14)Condensation & HydrogenationDMF-DMA, H2/Pd-C79 (over 2 steps)Not Reported[2]
5-Fluoro-2-methyl-3-nitrobenzoic acid5-fluoro-2-methylbenzoic acidNitrationFuming HNO3, H2SO445.1Mixture of regioisomers[3]
5-Fluoro-2-methyl-3-nitrobenzoic acid5-fluoro-2-methylbenzoic acidNitrationFuming HNO3, Oleum>90High, <0.5% dinitro derivative[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic routes. Below are protocols for key transformations involving fluorinated nitrobenzoic acid derivatives.

Synthesis of Olaparib Intermediate (5) via Negishi Coupling

This protocol outlines a modern, efficient route to a key precursor of Olaparib.[1]

  • Bromination of Ethyl 2-fluoro-4-methylbenzoate (8): To a solution of ethyl 2-fluoro-4-methylbenzoate in dichloromethane, N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) are added. The mixture is refluxed to afford the monobromide aryl formate (9) in 96% yield.

  • Chlorination of Phthalhydrazide (10): Phthalhydrazide is treated with phosphorus oxychloride to yield the corresponding monochloride product (11) in 92% yield.

  • Negishi Coupling: The bromide (9) is converted to its organozinc reagent using zinc dust and lithium chloride. This is then coupled with the chloride (11) in the presence of a palladium catalyst to give the coupled product (12) in 80% yield.

  • Hydrolysis: The ester (12) is hydrolyzed under basic conditions to afford the final intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5), in 85% yield.

Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate (Rucaparib Precursor)

This protocol describes the nitration of 5-fluoro-2-methylbenzoic acid, a critical step in the synthesis of Rucaparib.[3]

  • Reaction Setup: 5-fluoro-2-methylbenzoic acid is dissolved in a mixture of fuming nitric acid and oleum at a controlled temperature, typically between -5°C and 25°C.

  • Reaction Execution: The reaction can be performed in a batch reactor or a continuous flow microreactor. The use of oleum and fuming nitric acid has been shown to significantly increase the yield and purity of the desired product compared to conventional nitrating agents like nitric acid and sulfuric acid.

  • Work-up: After the reaction is complete, the mixture is quenched with water, and the product is isolated by extraction.

  • Esterification: The resulting 5-fluoro-2-methyl-3-nitrobenzoic acid is then esterified, typically using methanol in the presence of an acid catalyst, to yield methyl 5-fluoro-2-methyl-3-nitrobenzoate.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of key intermediates for Olaparib and Rucaparib.

Olaparib_Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Intermediate start1 Ethyl 2-fluoro-4-methylbenzoate int1 Monobromide (9) start1->int1 Bromination (NBS, BPO) Yield: 96% start2 Phthalhydrazide int2 Monochloride (11) start2->int2 Chlorination (POCl3) Yield: 92% int3 Coupled Product (12) int1->int3 Negishi Coupling (Zn, LiCl, Pd catalyst) int2->int3 final Olaparib Intermediate (5) int3->final Hydrolysis Yield: 85%

Caption: Workflow for the synthesis of a key Olaparib intermediate.

Rucaparib_Synthesis_Workflow cluster_start_ruca Starting Material cluster_intermediate_ruca Key Intermediate cluster_final_ruca Rucaparib Precursor start_ruca 5-fluoro-2-methylbenzoic acid int_ruca 5-fluoro-2-methyl- 3-nitrobenzoic acid start_ruca->int_ruca Nitration (Fuming HNO3, Oleum) Yield: >90% final_ruca Methyl 5-fluoro-2-methyl- 3-nitrobenzoate int_ruca->final_ruca Esterification (Methanol, Acid catalyst)

Caption: Workflow for the synthesis of a key Rucaparib precursor.

Conclusion

The strategic use of this compound and its analogs offers a distinct advantage in the synthesis of complex, targeted therapeutics like PARP inhibitors. The presented data and protocols highlight the efficiency and high yields achievable with modern synthetic methods. For researchers in drug development, a thorough understanding of the comparative efficacy of such key building blocks is paramount for the successful and scalable production of next-generation pharmaceuticals.

References

A Comparative Analysis of 2-Fluoro-4-methyl-5-nitrobenzoic Acid and its Methyl Ester for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between a carboxylic acid and its corresponding ester can significantly impact the trajectory of a research project. This guide provides a detailed side-by-side comparison of 2-Fluoro-4-methyl-5-nitrobenzoic acid and its methyl ester, focusing on their physicochemical properties, reactivity, and potential applications as building blocks in medicinal chemistry.

This comparison aims to furnish the scientific community with the necessary data to make informed decisions when selecting the appropriate molecule for their synthetic and therapeutic development endeavors. The information presented herein is a collation of available data, supplemented by established chemical principles.

Physicochemical Properties: A Tale of Two Functional Groups

The primary difference between this compound and its methyl ester lies in the functional group at the 1-position of the benzene ring: a carboxylic acid versus a methyl carboxylate. This seemingly small change significantly alters the molecule's physical and chemical characteristics.

PropertyThis compoundMethyl 2-fluoro-4-methyl-5-nitrobenzoate
CAS Number 753924-40-2753924-48-0
Molecular Formula C₈H₆FNO₄C₉H₈FNO₄
Molecular Weight 199.14 g/mol 213.16 g/mol
Appearance White to pale yellow crystalline powderExpected to be a solid
Melting Point Data not availableData not available
Boiling Point Data not available

Safety Operating Guide

Proper Disposal of 2-Fluoro-4-methyl-5-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Fluoro-4-methyl-5-nitrobenzoic acid (CAS No. 753924-40-2) was not publicly available at the time of this writing. The following guidance is based on the safety profiles of closely related compounds, such as 2-Fluoro-4-nitrobenzoic acid and 2-Fluoro-5-nitrobenzoic acid. This information is intended for educational and operational planning purposes. Researchers, scientists, and drug development professionals must obtain and meticulously follow the specific SDS provided by the supplier for the exact chemical being used before any handling, storage, or disposal. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.

For laboratory professionals engaged in research and development, the responsible management and disposal of chemical reagents are paramount for ensuring a safe working environment and maintaining strict regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of this compound, a halogenated nitroaromatic compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to be thoroughly familiar with the potential hazards associated with this compound and similar compounds. Adherence to appropriate safety measures is the foundational step in responsible chemical waste management.

Personal Protective Equipment (PPE): Based on the hazard profile of similar chemicals, the following PPE should be considered the minimum requirement:

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles.[1]

  • Lab Coat: A standard laboratory coat is required to protect from splashes and spills.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1]

In the event of exposure, follow these first-aid measures and seek medical attention:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

  • Inhalation: Move the person to an area with fresh air.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Quantitative Safety and Disposal Data

ParameterInformationSource (Analogous Compounds)
Chemical Classification Halogenated Nitroaromatic Carboxylic AcidGeneral Chemical Knowledge
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][4]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat, and respiratory protection (if dust is generated).[1]
Spill Containment Sweep up spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]
Disposal Method Engage a licensed chemical waste disposal company. Do not discharge to sewer systems or dispose of in regular trash.[2][3]
Container for Disposal Labeled, sealed, and chemically compatible container for halogenated organic waste.[5]

Step-by-Step Disposal Protocol

The standard and recommended procedure for the disposal of this compound is to manage it as hazardous waste through a professional service. Detailed, validated experimental protocols for the lab-scale degradation or neutralization of this specific compound are not widely published.

1. Waste Segregation and Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, paper towels) in a designated, compatible, and sealable container.
  • This compound is a halogenated organic acid. It should be segregated into the appropriate waste stream as per your institution's guidelines, typically labeled "Halogenated Organic Waste".[6][7] Do not mix with non-halogenated waste to prevent increased disposal costs and complexities.[8]

2. Container Labeling:

  • The waste container must be clearly and accurately labeled.
  • The label should include:
  • The words "Hazardous Waste".
  • The full chemical name: "this compound".
  • The associated hazards (e.g., "Irritant," "Toxic").
  • The date of accumulation.

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.
  • The storage area should be a well-ventilated, cool, and dry location, away from incompatible materials such as strong oxidizing agents, bases, and amines.[3]
  • Ensure the waste container is stored in secondary containment to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[9]

5. Disposal of Empty Containers:

  • Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent.
  • The rinsate from the cleaning process must be collected and disposed of as halogenated organic waste.

Disposal Workflow Diagram

The proper disposal of this compound follows a clear, logical progression to ensure safety and compliance at each step. This workflow begins with the initial handling of the waste and concludes with its final, compliant disposal.

Disposal Workflow for this compound A Identify Waste (Solid this compound and contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) A->B Safety First C Collect Waste in a Designated Container (Halogenated Organic Waste) B->C D Securely Seal and Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D E Store in a Designated Satellite Accumulation Area (Cool, Dry, Ventilated, Secondary Containment) D->E F Contact EHS for Waste Pickup E->F G Professional Disposal (Licensed Hazardous Waste Facility) F->G Final Step

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Personal protective equipment for handling 2-Fluoro-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Fluoro-4-methyl-5-nitrobenzoic acid. The following procedures are based on the known hazards of structurally similar compounds, including halogenated and nitrated aromatic acids, and are intended to ensure the safety of laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][5]Protects against splashes and airborne particles that can cause serious eye damage.[1][2][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl, or Viton). A flame-resistant lab coat or chemical-resistant apron and closed-toe shoes are also required.[1][6][7]Prevents skin contact which can lead to irritation.[1][2][4] Always check glove compatibility charts for the specific chemicals being used.[6][8]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[9] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary.[1][9]Minimizes the inhalation of dust or vapors that may cause respiratory tract irritation.[1][2][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.

1. Preparation and Pre-Handling:

  • Consult Safety Data Sheets: Before beginning any work, review the SDS for any similar compounds to fully understand the potential hazards.

  • Designate a Work Area: All handling of the solid compound and its solutions must be performed within a certified chemical fume hood.[9]

  • Assemble PPE: Don all required PPE as outlined in the table above before entering the designated work area.

  • Prepare Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2][4]

2. Handling the Chemical:

  • Weighing: Carefully weigh the solid compound in the fume hood to avoid generating dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Performing the Reaction: Keep the fume hood sash at the lowest possible height that still allows for comfortable work.[9]

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly clean the work area after use.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing gloves and before leaving the laboratory.[10] Do not eat, drink, or smoke in the laboratory.[10]

Disposal Plan: Managing Halogenated and Nitrated Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination. This compound should be treated as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound, including unused material, reaction residues, and contaminated consumables (e.g., gloves, weighing paper), in a designated, properly labeled hazardous waste container.[9] Halogenated organic waste must be segregated from non-halogenated waste.[9]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Procedure: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not pour this chemical or its solutions down the drain.[2]

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase prep Preparation handling Handling cleanup Cleanup & Decontamination disposal Waste Disposal review_sds Review SDS of Similar Compounds don_ppe Don Appropriate PPE review_sds->don_ppe setup_hood Set up in Chemical Fume Hood don_ppe->setup_hood weigh Weigh Compound setup_hood->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve react Perform Experiment dissolve->react decontaminate Decontaminate Work Area react->decontaminate Experiment Complete segregate Segregate Halogenated Waste react->segregate Generate Waste wash_hands Wash Hands Thoroughly decontaminate->wash_hands dispose Follow Institutional Procedures wash_hands->dispose End of Procedure label_waste Label Waste Container segregate->label_waste label_waste->dispose

References

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